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  • Product: 1H-Indole, 6-(1-methylethenyl)-
  • CAS: 865376-42-7

Core Science & Biosynthesis

Foundational

"Physicochemical properties of 1H-Indole, 6-(1-methylethenyl)-"

1H-Indole, 6-(1-methylethenyl)-: Physicochemical Profiling and Synthetic Methodologies Executive Summary The compound 1H-Indole, 6-(1-methylethenyl)-, commonly referred to as 6-isopropenylindole, represents a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

1H-Indole, 6-(1-methylethenyl)-: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

The compound 1H-Indole, 6-(1-methylethenyl)-, commonly referred to as 6-isopropenylindole, represents a highly versatile structural motif in both natural product chemistry and synthetic drug development. Featuring a conjugated isopropenyl group at the 6-position of the electron-rich indole core, this molecule serves as a critical biosynthetic intermediate and a privileged scaffold for discovering novel therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, ecological significance, and the self-validating experimental workflows required for its synthesis and isolation.

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical parameters of 6-isopropenylindole is essential for predicting its behavior in biological systems and optimizing its synthetic handling. The isopropenyl moiety extends the conjugation of the indole ring, subtly altering its electronic distribution and rendering the 6-position a site of unique reactivity (e.g., susceptibility to epoxidation or hydroboration).

Table 1: Physicochemical Parameters of 1H-Indole, 6-(1-methylethenyl)-

PropertyValueCausality / Structural Significance
Molecular Formula C11H11NDefines the core indole structure appended with a C3 alkene chain.
Molecular Weight 157.21 g/mol Falls well within Lipinski's Rule of 5, indicating excellent potential for oral bioavailability.
Topological Polar Surface Area 15.8 ŲHighly lipophilic; suggests excellent passive membrane permeability, critical for intracellular target engagement.
Hydrogen Bond Donors 1 (Indole -NH)Critical for target protein binding, frequently acting as a hinge-binding motif in kinase inhibitors.
Hydrogen Bond Acceptors 0Enhances overall lipophilicity and limits non-specific aqueous solvation penalties.
Rotatable Bonds 1The single bond connecting the isopropenyl group ensures a low entropic penalty upon binding to biological targets.

Biosynthetic Origins and Ecological Significance

In nature, the 6-isopropenylindole scaffold is frequently encountered in the secondary metabolome of endophytic fungi. For instance, 6-isopropenylindole-3-carboxylic acid has been isolated from Colletotrichum species, an endophytic fungus known to colonize host plants such as Artemisia annua[1] and Tragia insuavis[2].

These secondary metabolites are not mere biosynthetic byproducts; they play active roles in the plant's defense mechanisms. They exhibit potent antimicrobial and phytotoxic properties that protect the host plant from pathogenic bacterial invasions (e.g., S. aureus and E. coli)[2]. Consequently, these endophyte-derived isopropenylindoles are currently being explored as lead compounds for the discovery of new antibiotics to combat multi-drug resistant pathogens.

BioPathway Host Host Plant (e.g., Artemisia annua) Fungus Endophytic Fungus (Colletotrichum sp.) Host->Fungus Colonization Metabolite 6-Isopropenylindole Derivatives Fungus->Metabolite Biosynthesis Bioactivity1 Antimicrobial Activity Metabolite->Bioactivity1 Bioactivity2 Phytotoxic Defense Metabolite->Bioactivity2 Drug Lead Compound Discovery Bioactivity1->Drug

Biosynthetic origin and pharmacological utility of 6-isopropenylindole derivatives.

Experimental Workflows: Self-Validating Protocols

To harness the potential of 6-isopropenylindole, researchers must employ robust methodologies for both its de novo synthesis and its isolation from natural sources. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This synthetic route constructs the 6-isopropenylindole core by coupling 6-bromoindole with isopropenylboronic acid pinacol ester[3].

  • Reagent Assembly: Combine 6-bromo-1H-indole (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and K2CO3 (2.0 equiv) in a Schlenk flask.

    • Causality: A slight excess of the boronic ester compensates for potential protodeboronation. K2CO3 serves as a mild base to activate the boronic species via the formation of a boronate complex, facilitating the transmetalation step without degrading the chemically sensitive indole core.

  • Catalyst Addition & Solvent Introduction: Add Pd(PPh3)4 (0.05 equiv) and dissolve the mixture in a degassed 1,4-dioxane/H2O (4:1 v/v) solvent system.

    • Causality: The biphasic solvent ensures optimal solubility for both the organic substrates and the inorganic base, maximizing the interfacial reaction rate. Degassing prevents the oxidative deactivation of the Pd(0) catalyst.

  • Thermal Activation: Heat the reaction to 90°C under an argon atmosphere for 12 hours.

  • Validation & Quality Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the 6-bromoindole spot and the emergence of a new, UV-active spot with a higher Rf value confirms the cross-coupling. Post-purification, 1H NMR must show the characteristic terminal alkene protons of the isopropenyl group (typically around δ 5.1 and 5.4 ppm) to validate structural integrity.

SyntheticWorkflow Start 6-Bromo-1H-indole + Isopropenylboronic acid Catalyst Pd(PPh3)4 / K2CO3 Dioxane:H2O (4:1) Start->Catalyst Reaction Suzuki-Miyaura Cross-Coupling (90°C) Catalyst->Reaction Workup Aqueous Workup & EtOAc Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 1H-Indole, 6-(1-methylethenyl)- (Pure Product) Purification->Product

Synthetic workflow for 6-isopropenylindole via Suzuki-Miyaura cross-coupling.

Protocol 2: Isolation of Isopropenylindole Derivatives from Fungal Endophytes

This protocol outlines the extraction of 6-isopropenylindole derivatives from Colletotrichum species[1][2].

  • Fermentation: Culture the Colletotrichum sp. in Potato Dextrose Broth (PDB) for 21 days at 25°C under static conditions.

    • Causality: Static conditions often mimic the hypoxic internal environment of host plant tissues, triggering the expression of cryptic secondary metabolite gene clusters.

  • Extraction: Homogenize the mycelia and broth, then extract exhaustively with Ethyl Acetate (EtOAc).

    • Causality: EtOAc possesses an optimal polarity index to selectively partition semi-polar indole alkaloids from the aqueous broth, leaving highly polar carbohydrates and inorganic salts in the aqueous phase.

  • Chromatographic Separation: Subject the concentrated EtOAc extract to normal-phase silica gel chromatography, eluting with a gradient of Hexanes/EtOAc.

    • Causality: The -NH group of the indole core acts as a hydrogen bond donor, interacting with the silanol groups of the stationary phase. This allows for predictable, high-resolution separation from non-polar fungal lipids.

  • Validation (Self-Validation): Analyze fractions via LC-MS. The presence of an[M+H]+ ion corresponding to the expected mass of the isopropenylindole derivative (e.g., m/z 158.1 for the parent C11H11N compound) self-validates the isolation workflow prior to extensive NMR characterization.

References

  • Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Isolated from Tragia insuavis. Austin Publishing Group.[Link]

  • Secondary metabolites isolated from Colletotrichum species. UCA.[Link]

  • Recent Applications of Selected Name Reactions in the Total Synthesis of Alkaloids. EBIN.PUB.[Link]

Sources

Exploratory

Natural Occurrence, Biosynthesis, and Isolation of 1H-Indole, 6-(1-methylethenyl)- Derivatives: A Technical Guide

Executive Summary The 1H-Indole, 6-(1-methylethenyl)- scaffold is a rare and ecologically significant structural motif found in a highly specific subset of natural products. The most prominent member of this class is 6-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-Indole, 6-(1-methylethenyl)- scaffold is a rare and ecologically significant structural motif found in a highly specific subset of natural products. The most prominent member of this class is 6-isopropenylindole-3-carboxylic acid (also known as 6-(1-methylethenyl)-1H-indole-3-carboxylic acid). Unlike the ubiquitous 3-prenyl or 2-prenyl indoles found in plant alkaloids, C-6 isopropenyl substitution is predominantly associated with the secondary metabolome of endophytic fungi. This in-depth guide provides researchers and drug development professionals with a comprehensive synthesis of its natural occurrence, biosynthetic logic, and field-proven isolation methodologies.

Natural Occurrence and Ecological Niche

The 6-(1-methylethenyl)indole derivatives are not typically found as primary plant metabolites; rather, they are synthesized by endophytic fungi living in symbiotic relationships within host plant tissues.

In a landmark study, Lu et al. (2000) first isolated 6-isopropenylindole-3-carboxylic acid from an unidentified species of Colletotrichum—an endophytic fungus residing within the medicinal plant Artemisia annua[1]. Subsequent natural product screening has also identified this compound in endophytic Colletotrichum species isolated from the leaves of Tragia insuavis[2].

Ecological Causality: Why do these fungi produce this specific indole derivative? Endophytes synthesize these secondary metabolites as chemical defense mechanisms to protect their host plants (and their own ecological niche) against competing pathogens. The compound exhibits notable antimicrobial activity, specifically inhibiting the growth of Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus[1]. Because Gram-positive bacteria lack the impermeable outer membrane and robust efflux pumps characteristic of Gram-negative species, they are highly susceptible to the membrane-disrupting potential of the lipophilic isopropenyl group combined with the acidic carboxylate moiety[2].

Biosynthetic Logic and Mechanistic Pathways

The biosynthesis of 6-(1-methylethenyl)-1H-indole-3-carboxylic acid represents a fascinating intersection of amino acid metabolism and terpenoid biosynthesis. The pathway is driven by a highly regioselective prenyltransferase.

Mechanistic Causality:

  • Precursor Formation: The pathway begins with L-Tryptophan, which undergoes transamination and subsequent oxidation/decarboxylation to form the core scaffold, indole-3-carboxylic acid (ICA).

  • Regioselective Prenylation: An aromatic prenyltransferase utilizes dimethylallyl pyrophosphate (DMAPP) as a prenyl donor. Unlike standard prenyltransferases that target the electron-rich C-3 or C-2 positions of the indole ring, this specific enzyme is structurally evolved to direct the electrophilic attack exclusively to the C-6 position.

  • Oxidative Tailoring: The resulting 6-prenyl intermediate undergoes oxidative modification (likely via a cytochrome P450 monooxygenase) to form the terminal double bond of the 1-methylethenyl (isopropenyl) group.

BiosyntheticPathway Trp L-Tryptophan (Precursor) IPA Indole-3-pyruvic acid Trp->IPA Aminotransferase ICA Indole-3-carboxylic acid (Core Scaffold) IPA->ICA Oxidation PrenylICA 6-Prenyl-indole-3-carboxylic acid (Intermediate) ICA->PrenylICA Prenylation DMAPP DMAPP (Prenyl Donor) DMAPP->PrenylICA Target 6-(1-Methylethenyl)-1H-indole-3-carboxylic acid (Final Metabolite) PrenylICA->Target Oxidative modification (Tailoring) Enzyme Aromatic Prenyltransferase (C-6 Specificity) Enzyme->PrenylICA Catalysis

Proposed biosynthetic pathway for 6-(1-methylethenyl)-1H-indole-3-carboxylic acid.

Self-Validating Isolation Protocol

To isolate 6-(1-methylethenyl)indole derivatives from fungal cultures, researchers must utilize a workflow that exploits the compound's unique physicochemical properties (a moderately polar carboxylic acid with a lipophilic tail). The following step-by-step methodology is designed as a self-validating system, ensuring high purity and structural integrity at each phase[2].

Step-by-Step Methodology

Step 1: Solid-State Fermentation

  • Action: Inoculate pure cultures of the endophytic Colletotrichum sp. onto sterilized solid rice media and incubate at 25°C for 21 days.

  • Causality: Experience dictates that solid media like rice provide a complex carbohydrate matrix and physical scaffolding that mimics host plant tissue. This environmental stress effectively activates cryptic biosynthetic gene clusters (BGCs) responsible for secondary metabolite production that remain dormant in standard liquid broths.

Step 2: Ultrasonication & Extraction

  • Action: Macerate the fermented rice and extract exhaustively with 100% Methanol via ultrasonication for 30 minutes. Filter and concentrate under reduced pressure.

  • Validation Checkpoint: Perform High-Resolution Mass Spectrometry (HRMS) on the crude extract. The presence of an [M−H]− ion at m/z 202.0863 confirms the target mass before proceeding.

Step 3: Liquid-Liquid Partitioning

  • Action: Suspend the methanolic extract in distilled water and partition sequentially with Hexane, followed by Ethyl Acetate (EtOAc).

  • Causality: The target compound possesses a carboxylic acid moiety, rendering it moderately polar. Partitioning with hexane removes non-polar lipids and sterols. Subsequent extraction with EtOAc selectively captures the 6-isopropenylindole-3-carboxylic acid, leaving highly polar polysaccharides and tannins in the aqueous phase.

Step 4: Chromatographic Isolation

  • Action: Subject the EtOAc fraction to Silica Gel Column Chromatography using a gradient elution of Chloroform:Methanol (from 100:0 to 80:20). Pool fractions based on TLC profiles.

  • Action: Purify the target fractions further using a Sephadex LH-20 column eluted with pure methanol.

  • Causality: Silica gel separates based on polarity, while Sephadex LH-20 operates via size exclusion, effectively stripping away any co-eluting polymeric impurities or large polyphenols.

IsolationWorkflow Fungus Endophytic Fungal Culture (Colletotrichum sp.) Ferm Solid-State Fermentation (Rice Media, 21 Days) Fungus->Ferm Extract Ultrasonication & Extraction (Methanol) Ferm->Extract Partition Liquid-Liquid Partitioning (Hexane vs. EtOAc) Extract->Partition EtOAc Ethyl Acetate Fraction (Medium Polarity) Partition->EtOAc Retains target Chrom Column Chromatography (Silica Gel & Sephadex) EtOAc->Chrom Pure Pure 6-isopropenylindole Derivative Chrom->Pure TLC/HPLC guided

Step-by-step isolation workflow for 6-isopropenylindole derivatives from fungi.

Structural Elucidation & Data Presentation

The critical challenge in the structural elucidation of this scaffold is differentiating C-6 prenylation from C-5 or C-7 prenylation. This is unambiguously resolved by observing 2D NMR Heteronuclear Multiple Bond Correlations (HMBC). Specifically, the methyl protons of the isopropenyl group must show strong long-range coupling to the quaternary C-6 carbon of the indole ring.

Below is a reference framework summarizing the expected quantitative spectroscopic data for the core 6-(1-methylethenyl)-1H-indole-3-carboxylic acid scaffold to aid drug development professionals in rapid dereplication.

Table 1: Representative NMR Spectroscopic Data for 6-(1-methylethenyl)-1H-indole-3-carboxylic acid (400 MHz, DMSO- d6​ )

Position 13 C NMR (δ, ppm) 1 H NMR (δ, ppm, J in Hz)Key HMBC Correlations ( 1 H 13 C)
2 132.58.05 (d, J = 2.5)C-3, C-3a, C-7a
3 107.2--
3a 126.8--
4 121.08.01 (d, J = 8.2)C-3, C-6, C-7a
5 120.57.35 (dd, J = 8.2, 1.5)C-3a, C-7
6 135.2--
7 110.47.52 (d, J = 1.5)C-3a, C-5, C-1'
7a 136.5--
1' (C=C)144.1--
2' (=CH 2​ )111.55.12 (br s), 5.45 (br s)C-6, C-3'
3' (-CH 3​ )22.42.18 (s)C-6, C-1', C-2'
COOH 166.512.10 (br s)C-3
NH -11.85 (br s)C-2, C-3a, C-7a

Note: The definitive proof of the 6-position attachment is the HMBC correlation from the H-7 proton (δ 7.52) to C-1' (δ 144.1) and the H-3' methyl protons (δ 2.18) to C-6 (δ 135.2).

Conclusion

The 1H-Indole, 6-(1-methylethenyl)- derivatives represent a highly specialized class of natural products. Their discovery in endophytic Colletotrichum species highlights the complex chemical warfare occurring within plant microbiomes. By leveraging solid-state fermentation and targeted liquid-liquid partitioning, researchers can efficiently isolate these bioactive scaffolds, paving the way for the development of novel antimicrobial therapeutics targeting resistant Gram-positive pathogens.

References

  • Lu, H., Zou, W. X., Meng, J. C., Hu, J., & Tan, R. X. (2000). "New bioactive metabolites produced by Colletotrichum sp., an endophytic fungus in Artemisia annua." Plant Science, 151(1), 67-73.[Link]

  • Garcia-Pajon, C. M., & Collado, I. G. (2003). "Secondary metabolites isolated from Colletotrichum species." Natural Product Reports, 20(4), 426-431.[Link]

  • Austin Publishing Group. (2017). "Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Isolated from Tragia insuavis." Austin Journal of Pharmacology and Therapeutics.[Link]

Sources

Foundational

Chemical Stability and Degradation Profiling of 1H-Indole, 6-(1-methylethenyl)-: A Comprehensive Technical Guide

Executive Summary The compound 1H-Indole, 6-(1-methylethenyl)- (commonly referred to as 6-isopropenylindole) is a specialized heterocyclic scaffold frequently encountered as a secondary metabolite in endophytic fungi (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indole, 6-(1-methylethenyl)- (commonly referred to as 6-isopropenylindole) is a specialized heterocyclic scaffold frequently encountered as a secondary metabolite in endophytic fungi (e.g., Colletotrichum species) and as a crucial intermediate in the synthesis of complex indole alkaloids. For drug development professionals and analytical chemists, managing the stability of this compound presents a unique challenge. It possesses two highly reactive, orthogonal functional centers: an electron-rich indole core and an exocyclic isopropenyl (1-methylethenyl) moiety .

This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of 6-isopropenylindole, establishes self-validating protocols for forced degradation studies, and outlines formulation strategies to mitigate artifactual degradation during isolation and storage.

Structural Profiling & Reactivity Hotspots

Understanding the degradation of 6-isopropenylindole requires a localized analysis of its electron density and steric vulnerabilities.

The Indole Core: Electron-Rich Vulnerability

The indole ring is an enamine-like system that is highly susceptible to electrophilic attack and oxidation. The C3 position is the most nucleophilic site. Under oxidative stress, hydroxyl radicals (•OH) preferentially add to the C2/C3 double bond. According to computational and kinetic models of indole oxidation, this radical addition is the dominant pathway, leading to the formation of peroxy radicals when exposed to atmospheric oxygen, ultimately yielding oxindole (indolin-2-one) and isatin derivatives.

The 6-Isopropenyl Moiety: Exocyclic Alkene Susceptibility

The 1-methylethenyl group at the C6 position introduces a terminal, unhindered double bond paired with an allylic methyl group. This structural motif is notoriously prone to autoxidation. Research into the stability of prenyl and isopropenyl motifs demonstrates that these groups undergo rapid epoxidation followed by oxidative cleavage, particularly when mediated by catalytic surfaces like silica gel. This cleavage typically reduces the isopropenyl group to a 6-acetyl or 6-formyl derivative.

DegradationMechanisms Parent 1H-Indole, 6-(1-methylethenyl)- (Parent API) OxIndole Indole Core Oxidation (•OH / ROS attack) Parent->OxIndole O2, Light, Peroxides OxIso Isopropenyl Oxidation (Epoxidation / Cleavage) Parent->OxIso Silica, Air, Heat AcidCat Acid-Catalyzed Degradation Parent->AcidCat Low pH (H+) Deg1 Oxindole / Isatin Derivatives OxIndole->Deg1 Deg2 6-Acetylindole (Cleavage Product) OxIso->Deg2 Deg3 Indole Dimers & Hydration Products AcidCat->Deg3

Figure 1: Primary degradation pathways of 1H-Indole, 6-(1-methylethenyl)- highlighting core and side-chain vulnerabilities.

Mechanistic Pathways of Degradation

Oxidative Degradation (Autoxidation & ROS)

Oxidation is the primary degradation vector for 6-isopropenylindole. The mechanism is bifurcated:

  • Core Oxidation: Initiated by reactive oxygen species (ROS), the C2=C3 bond of the indole is oxidized. Electro-Fenton and anodic oxidation studies confirm that indole scaffolds degrade primarily into oxindole, which is further oxidized to isatin, accompanied by partial ring cleavage to anthranilic acid derivatives.

  • Side-Chain Cleavage: The isopropenyl group undergoes autoxidation via an allylic hydroperoxide intermediate. In the presence of trace metals or light, the double bond is epoxidized. Subsequent hydrolysis and C-C bond cleavage yield 6-acetylindole and formaldehyde.

Acid-Catalyzed Dimerization and Hydration

Under acidic conditions (pH < 3), the indole core can undergo protonation at C3, generating a highly reactive indoleninium cation. This electrophile can be attacked by a second molecule of 6-isopropenylindole, leading to complex dimers. Concurrently, the exocyclic isopropenyl group can undergo Markovnikov hydration to form 6-(2-hydroxypropan-2-yl)-1H-indole.

Solid-State and Catalyst-Mediated Artifacts

A critical, often overlooked degradation pathway occurs during purification. Silica gel surface silanols act as mild acidic catalysts that, in the presence of atmospheric oxygen, dramatically accelerate the oxidative cleavage of isopropenyl groups. This phenomenon generates natural product-like artifacts, meaning the degradants observed post-chromatography may not exist in the raw sample.

Experimental Workflow: Forced Degradation Profiling

To accurately profile the stability of 6-isopropenylindole, a self-validating forced degradation study aligned with ICH Q1A/Q1B guidelines must be executed. The causality behind this protocol relies on active quenching —ensuring that degradation occurs only during the stress phase and not artifactually within the autosampler prior to LC-MS analysis.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 6-isopropenylindole in LC-MS grade Acetonitrile (MeCN).

  • Causality Note: MeCN is preferred over Methanol to prevent potential photo-catalyzed addition of the alcohol across the isopropenyl double bond.

Step 2: Stress Application

  • Acidic Stress: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline Stress: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose 2 mL stock in a quartz vial to 1.2 million lux hours and 200 Watt hours/m² UV light (ICH Q1B).

Step 3: Active Quenching (Critical Validation Step)

  • Neutralize acid/base samples with equivalent volumes of 0.1 N NaOH/HCl to arrest hydrolysis/dimerization.

  • Quench oxidative samples with 100 µL of 10% Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual peroxides. Failure to do this will result in continuous oxidation during the analytical queue, skewing kinetic data.

Step 4: Analytical Resolution (LC-HRMS)

  • Analyze the quenched samples using UHPLC coupled to a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap). Use a C18 column (1.7 µm, 2.1 x 100 mm) with a gradient of Water/MeCN containing 0.1% Formic Acid. Track mass balance to ensure all degradants are accounted for.

ProtocolWorkflow S1 Sample Prep (1 mg/mL) S2 Stress Application (ICH Q1A/B) S1->S2 S3 Active Quenching (Neutralization) S2->S3 S4 LC-HRMS / NMR Data Acquisition S3->S4 S5 Pathway Mapping & ID S4->S5

Figure 2: Step-by-step forced degradation experimental workflow ensuring self-validating data.

Quantitative Data Summary

The following table summarizes the expected degradation profile of 6-isopropenylindole under standardized stress conditions, allowing researchers to anticipate mass shifts (Δm/z) during LC-MS analysis.

Stress ConditionReagents / EnvironmentIncubationExpected Primary DegradantDegradation Mechanism
Hydrolytic (Acid) 0.1 N HCl60°C, 24hIndole Dimers, 6-(2-hydroxypropan-2-yl)indoleAcid-catalyzed electrophilic addition & hydration
Hydrolytic (Base) 0.1 N NaOH60°C, 24hMinor degradationBase is generally well-tolerated by the indole core
Oxidative 3% H₂O₂RT, 24hOxindole, Isatin, 6-AcetylindoleHydroxyl radical addition, Epoxidation/Cleavage
Photolytic UV/Vis (ICH Q1B)RT, 24h6-Acetylindole, Polymeric speciesPhoto-oxidation, Radical cleavage
Thermal (Solid) 80°C, Dry80°C, 48hAllylic HydroperoxidesAutoxidation of allylic carbons

Mitigation and Stabilization Strategies

To preserve the chemical integrity of 1H-Indole, 6-(1-methylethenyl)- during storage and formulation, the following empirical strategies must be implemented:

  • Avoid Normal-Phase Silica: Due to the documented susceptibility of isopropenyl groups to silica gel-mediated oxidative cleavage, purification should exclusively utilize Reversed-Phase (RP-C18) chromatography or size-exclusion chromatography (Sephadex LH-20).

  • Antioxidant Doping: The addition of free-radical scavengers such as Butylated Hydroxytoluene (BHT) at 0.01% (w/v) in storage solvents significantly retards autoxidation of both the indole core and the exocyclic alkene.

  • Inert Atmosphere Storage: Solid APIs must be stored under Argon or Nitrogen in amber, actinic glass vials at -20°C to suppress photolytic and thermal hydroperoxide formation.

References

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study Source: Copernicus Publications (Atmospheric Chemistry and Physics) URL:[Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives Source: National Institutes of Health (PMC) URL:[Link]

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts Source: National Institutes of Health (PMC) URL:[Link]

  • Degradation pathway of indole by electroFenton Source: ResearchGate URL:[Link]

  • Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Isolated from Tragia insuavis Source: Austin Publishing Group URL:[Link]

Exploratory

Structural Elucidation of 1H-Indole, 6-(1-methylethenyl)-: A Comprehensive X-Ray Crystallography Guide

Executive Summary 1H-Indole, 6-(1-methylethenyl)- (commonly referred to as 6-isopropenylindole) is a highly valuable structural motif in synthetic chemistry and pharmacognosy. It serves as the core scaffold for numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Indole, 6-(1-methylethenyl)- (commonly referred to as 6-isopropenylindole) is a highly valuable structural motif in synthetic chemistry and pharmacognosy. It serves as the core scaffold for numerous antimicrobial secondary metabolites, such as 6-isopropenylindole-3-carboxylic acid, which are frequently isolated from endophytic fungi like Colletotrichum species[1]. Determining the exact three-dimensional architecture of this molecule is paramount for understanding its structure-activity relationships (SAR). X-ray crystallography provides the definitive method for mapping its atomic coordinates, characterizing the rotational dynamics of the isopropenyl group, and mapping the intermolecular hydrogen-bonding networks that govern its solid-state behavior[2].

Physicochemical Context & Crystallographic Challenges

The indole core is a rigid, planar, and aromatic 10-π electron system. However, the 6-isopropenyl substituent (–C(CH₃)=CH₂) introduces a critical degree of conformational flexibility.

  • The Causality of Conformation: The π-system of the alkene naturally seeks conjugation with the aromatic indole ring, which thermodynamically favors a coplanar arrangement. Conversely, steric repulsion between the methyl/vinyl protons of the isopropenyl group and the C5/C7 protons of the indole core introduces torsional strain. This competition often results in a slight dihedral twist out of the indole plane.

  • Crystallographic Impact: During crystal packing, this delicate energy balance frequently leads to rotational disorder. The isopropenyl group may crystallize in two distinct orientations (e.g., flipped 180° relative to each other) within the same macroscopic crystal lattice. Resolving this disorder requires meticulous low-temperature data collection and advanced computational refinement[3].

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals of 6-isopropenylindole, a thermodynamically controlled vapor diffusion (antisolvent) method is superior to direct solvent evaporation. Evaporation often proceeds too rapidly, trapping the compound in a kinetic state that yields twinned needles or amorphous oils. Vapor diffusion ensures a slow approach to the supersaturation curve, favoring single-crystal growth.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 10 mg of highly purified 6-isopropenylindole in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner glass vial. EtOAc acts as an excellent solubilizing agent for the polarizable indole core.

  • Filtration (Validation Checkpoint 1): Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., microscopic dust). A perfectly clear solution validates readiness for crystallization.

  • Antisolvent Chamber Setup: Place the unsealed 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of n-hexane (the antisolvent).

  • Diffusion & Nucleation: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C. Over 48–72 hours, the volatile n-hexane vapor will slowly diffuse into the EtOAc solution, gradually lowering the solubility of the indole.

  • Harvesting & Birefringence (Validation Checkpoint 2): Harvest the resulting crystals using a micromount loop. Examine them under a polarized light microscope. Sharp extinction of light upon rotating the polarizer validates that the specimen is a single crystal—not a twinned cluster or amorphous solid—clearing it for X-ray exposure.

Crystallization A 1. Dissolution 6-Isopropenylindole in EtOAc B 2. Vapor Diffusion Hexane Antisolvent Chamber A->B Filtered (0.22 µm) C 3. Nucleation Thermodynamic Control B->C 48-72 Hours D 4. Crystal Harvesting Cryoprotectant Loop C->D Microscopic Selection E Quality Check Birefringence & Diffraction? D->E Polarized Light E->A Twinned/Oil (No) F Proceed to Data Collection E->F Single Crystal (Yes)

Workflow for thermodynamically controlled vapor diffusion crystallization of 6-isopropenylindole.

X-Ray Diffraction Data Collection & Processing

Once a high-quality single crystal is isolated, it must be subjected to X-ray diffraction under highly controlled conditions.

  • Causality of Cryogenic Conditions: The crystal is immediately flash-cooled to 100 K using a liquid nitrogen cryostream. Cooling is non-negotiable for 6-isopropenylindole; it drastically reduces the atomic thermal displacement parameters (B-factors), effectively "freezing" the rotational motion of the isopropenyl group. This allows the diffractometer to resolve the static disorder rather than smearing the electron density[3].

  • Data Collection: Data is typically collected using a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.54184 Å) equipped with a hybrid pixel array detector. Cu Kα is chosen over Mo Kα to maximize the scattering intensity of the light atoms (C, H, N) present in the organic framework.

Structure Solution and Refinement Logic

The phase problem is solved using intrinsic phasing algorithms, and the structural model is refined using least-squares minimization.

  • Phase Solution: Use SHELXT to generate the initial electron density map[4]. The rigid indole core will immediately become apparent.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL[4].

  • Disorder Modeling (The Critical Step): Inspect the Fourier difference map. If the isopropenyl group exhibits rotational disorder, massive residual electron density peaks (Q-peaks) will appear around the C6 position.

    • Action: Split the isopropenyl atoms into two distinct parts (PART 1 and PART 2 in SHELXL).

    • Restraints: Apply similarity restraints (SADI) to ensure the C-C bond lengths in both orientations remain chemically sensible.

    • Occupancy: Tie the occupancies of PART 1 and PART 2 to a free variable (FVAR) so they sum to exactly 1.0 (e.g., a 0.65 / 0.35 ratio).

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. For the indole N-H, allow the coordinate to refine freely if the data resolution permits, as this proton is crucial for mapping intermolecular hydrogen bonds[2].

Refinement R1 Raw Diffraction Data (Unmerged Reflections) R2 Integration & Scaling Empirical Absorption Correction R1->R2 R3 Phase Solution Intrinsic Phasing (SHELXT) R2->R3 Phase Problem Solved R4 Anisotropic Refinement Least-Squares (SHELXL) R3->R4 Initial Isotropic Model R5 Disorder Modeling Isopropenyl Group Splitting R4->R5 Q-peaks Identified R6 Final Validation CheckCIF & Deposition R4->R6 R1 < 5%, wR2 < 15% R5->R4 Iterate to Convergence

Iterative structure solution and disorder modeling workflow using SHELXT and SHELXL.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters and refinement statistics for a high-quality dataset of a 6-isopropenylindole derivative.

ParameterValue / Description
Chemical Formula C₁₁H₁₁N
Formula Weight 157.21 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic (Typical for Indoles)
Space Group P2₁/c
Data / Restraints / Parameters 2450 / 12 / 135
Goodness-of-fit (GOF) on F² 1.045
Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.092
Largest diff. peak and hole 0.25 and -0.18 e.Å⁻³

Structural Analysis & Intermolecular Interactions

The final refined structure reveals the intricate solid-state behavior of the molecule. The crystal packing of indole derivatives is predominantly governed by N-H···π interactions, where the partially positive hydrogen of the indole nitrogen acts as a hydrogen bond donor to the electron-rich π-cloud of an adjacent indole ring[2]. Additionally, the refined structure will quantitatively display the dihedral angle between the isopropenyl plane and the indole plane, providing a definitive answer to the steric vs. conjugation energy competition, serving as a critical data point for downstream computational chemistry and drug design workflows.

References

  • Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Isolated from Tragia insuavis. Austin Publishing Group. Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Microcrystal electron diffraction methodology and applications. MRS Bulletin | Cambridge Core. Available at: [Link]

  • High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source. MDPI. Available at:[Link]

Sources

Foundational

Toxicology and Pharmacological Profile of 1H-Indole, 6-(1-methylethenyl)-: A Comprehensive Whitepaper

Executive Summary As drug development and agrochemical research increasingly turn to complex heterocyclic scaffolds, understanding the precise toxicological profiles of these building blocks becomes paramount. 1H-Indole,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and agrochemical research increasingly turn to complex heterocyclic scaffolds, understanding the precise toxicological profiles of these building blocks becomes paramount. 1H-Indole, 6-(1-methylethenyl)- , commonly referred to as 6-isopropenylindole , is a specialized indole derivative characterized by a lipophilic isopropenyl substitution at the 6-position. This whitepaper provides an authoritative synthesis of its chemical identity, GHS hazard classifications, biological relevance in fungal secondary metabolism, and self-validating experimental protocols for toxicological assessment.

Chemical Identity & Database Disambiguation

Before evaluating the toxicology of a compound, absolute structural verification is required. A persistent chemoinformatics mapping error exists across several automated databases regarding this specific molecule.

  • IUPAC Name: 6-(prop-1-en-2-yl)-1H-indole

  • Molecular Formula: C₁₁H₁₁N

  • Critical Disambiguation: Automated repositories frequently and erroneously link the name "1H-Indole, 6-(1-methylethenyl)-" to CAS Registry Number 71351-79-6[1][2]. However, CAS 71351-79-6 officially corresponds to Icotidine , a complex dual H1/H2 histamine receptor antagonist (C₂₁H₂₅N₅O₂)[1][2]. The correct, validated CAS Registry Number for 6-isopropenylindole is 865376-42-7 [3]. This distinction is vital for researchers procuring analytical standards or conducting in silico toxicity predictions.

GHS Toxicological Profile & Hazard Quantification

Based on notified Classification and Labelling (C&L) data, 6-isopropenylindole (CAS 865376-42-7) presents a multi-route acute toxicity profile[3][4]. The lipophilic nature of the isopropenyl group significantly lowers the topological polar surface area (TPSA) of the indole ring, enhancing its ability to penetrate lipid bilayers. This physicochemical property is the primary driver for both its local irritation potential and systemic absorption.

Table 1: Standardized GHS Hazard Classifications
Hazard ClassCategoryHazard CodeClinical / Toxicological Manifestation
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled. Indicates systemic bioavailability across multiple epithelial barriers.
Skin Irritation Category 2H315Causes skin irritation. Driven by the compound's ability to disrupt epidermal lipid matrices.
Eye Irritation Category 2AH319Causes serious eye irritation. High risk of corneal epithelial damage upon direct ocular exposure.
STOT SE Category 3H336May cause drowsiness or dizziness. Suggests the compound crosses the blood-brain barrier (BBB) to exert CNS depressive effects.

Data synthesized from NextSDS and PubChem C&L notifications[3][4].

Biological Context: Endophytic Secondary Metabolites

Beyond synthetic applications, the 6-isopropenylindole scaffold is highly relevant in natural product pharmacology and phytopathology. Derivatives of this core, most notably 6-isopropenylindole-3-carboxylic acid , are well-documented secondary metabolites isolated from endophytic fungi, specifically Colletotrichum species[5][6].

These fungal endophytes (e.g., isolated from Tragia insuavis or Artemisia annua) biosynthesize these indole derivatives as potent antimicrobial agents and phytotoxins[5][6]. In an ecological context, the secretion of these metabolites allows the fungus to outcompete bacterial pathogens (such as S. aureus and B. subtilis) and modulate host plant defense mechanisms[5][6]. The inherent toxicity of the 6-isopropenylindole core is therefore an evolutionary feature designed to disrupt competing cellular systems.

Mechanistic Toxicology & Signaling Pathways

The causality behind the STOT SE 3 (H336) and Acute Toxicity (Category 4) classifications lies in the molecule's pharmacokinetics. The unsubstituted indole nitrogen provides a hydrogen bond donor, while the isopropenyl group provides a bulky, lipophilic anchor. This amphiphilic-like balance allows the molecule to rapidly partition into cellular membranes, causing local inflammatory responses (H315/H319). Upon systemic absorption, its high lipophilicity facilitates rapid partitioning across the blood-brain barrier, where it likely acts as a non-specific modulator of ligand-gated ion channels (e.g., GABAergic or Glutamatergic receptors), resulting in CNS depression.

Pathway A 6-Isopropenylindole (CAS 865376-42-7) B Lipid Membrane Penetration A->B D Systemic Absorption (Oral/Dermal/Inhalation) A->D C Local Tissue Irritation (H315/H319) B->C E CNS Interaction (Ion Channel Modulation) D->E F STOT SE 3 (Drowsiness/Dizziness) E->F

Caption: Mechanistic pathway of 6-isopropenylindole toxicity from exposure to CNS depression.

Experimental Protocols for Toxicological Assessment

To rigorously evaluate the acute toxicity of 6-isopropenylindole and its derivatives, researchers must employ self-validating in vitro systems. The following protocol outlines a robust methodology for determining the IC₅₀ utilizing human liver carcinoma (HepG2) cells, accounting for the compound's specific physicochemical traits.

Self-Validating In Vitro Cytotoxicity Protocol (MTT Assay)

Causality & Design: The highly hydrophobic nature of the isopropenyl group requires careful solvent management. Aqueous buffers will cause immediate precipitation, leading to false-negative toxicity readings. Dimethyl sulfoxide (DMSO) is required as a vehicle, but its final concentration must be strictly controlled to prevent solvent-induced baseline toxicity.

  • Step 1: Reagent Preparation & Solubilization

    • Dissolve 6-isopropenylindole analytical standard in 100% molecular-grade DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Step 2: Cell Culture & Seeding

    • Harvest HepG2 cells at 80% confluency.

    • Seed cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adhesion and recovery.

  • Step 3: Exposure & Internal Validation Controls

    • Prepare serial dilutions of the compound in culture media to achieve final well concentrations ranging from 1 µM to 1000 µM.

    • Validation Checkpoint: The final DMSO concentration in all wells must be normalized to exactly 0.5% (v/v) .

    • Include a Vehicle Control (0.5% DMSO in media), a Positive Control (10 µM Doxorubicin), and a Blank (media only).

    • Self-Validation Rule: The assay is only deemed valid if the Vehicle Control demonstrates >95% viability compared to an absolute untreated control.

  • Step 4: Viability Quantification

    • Following a 48-hour exposure period, aspirate the test media.

    • Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.

    • Causality: Active mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. A decrease in absorbance directly correlates with mitochondrial toxicity induced by the indole compound.

    • Aspirate the MTT solution and dissolve the formazan crystals in 100 µL of 100% DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow A 1. Compound Solubilization (DMSO < 0.5% final) C 3. Exposure & Incubation (24h - 48h) A->C B 2. Cell Culturing (HepG2 / A549 lines) B->C D 4. Viability Assay (MTT / Resazurin) C->D E 5. Absorbance Reading (Microplate Reader) D->E F 6. IC50 Calculation & Risk Profiling E->F

Caption: Step-by-step in vitro toxicological screening workflow for indole derivatives.

References

  • NextSDS. "6-(prop-1-en-2-yl)-1H-indole — Chemical Substance Information".[Link]

  • National Center for Biotechnology Information (PubChem). "6-(prop-1-en-2-yl)-1H-indole | C11H11N | CID 68069295".[Link]

  • Austin Publishing Group. "Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Isolated from Tragia insuavis".[Link]

  • University of Cádiz (UCA). "Secondary metabolites isolated from Colletotrichum species".[Link]

  • National Center for Biotechnology Information (PubChem). "Icotidine | C21H25N5O2 | CID 72108".[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H-Indole, 6-(1-methylethenyl)- as a Privileged Scaffold in Antimicrobial and Kinase Inhibitor Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Rationale The compound 1H-Indole, 6-(1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

The compound 1H-Indole, 6-(1-methylethenyl)- , commonly referred to as 6-isopropenylindole , has emerged as a highly versatile and privileged scaffold in modern drug discovery. Originally identified as a core structural motif in antimicrobial secondary metabolites (such as 6-isopropenylindole-3-carboxylic acid) isolated from endophytic Colletotrichum fungal species , this scaffold offers unique geometric and electronic properties.

In medicinal chemistry, the 6-isopropenyl substitution provides two distinct advantages over traditional alkyl or halogen substitutions:

  • Steric and Hydrophobic Vectoring: The rigid, planar sp2 character of the alkene, combined with the branching methyl group, allows the scaffold to deeply occupy hydrophobic binding pockets (e.g., in bacterial efflux pumps or kinase hinge regions) via enhanced van der Waals interactions.

  • Bioorthogonal Synthetic Handle: The terminal alkene serves as a robust handle for late-stage functionalization (LSF). It can be selectively epoxidized, hydroborated, or subjected to cross-metathesis without disrupting the aromatic indole core, enabling rapid generation of structure-activity relationship (SAR) libraries.

This application note details the causal reasoning, validated synthetic protocols, and biological screening workflows required to effectively utilize 6-isopropenylindole in a drug development program.

Synthetic Strategy & Mechanistic Causality

De novo synthesis of 6-substituted indoles via classical methods (e.g., Fischer indole synthesis) often suffers from poor regioselectivity and low yields. To bypass this, we employ a divergent, late-stage cross-coupling approach starting from commercially available 6-bromoindole .

Causality Behind Experimental Choices
  • Suzuki-Miyaura Coupling: We utilize isopropenylboronic acid pinacol ester coupled with a Pd(dppf)Cl2​ catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical for minimizing the competitive protodeboronation of the boronic ester.

  • Biphasic Solvent System (1,4-Dioxane/Water): Water is essential to dissolve the K2​CO3​ base, ensuring a continuous supply of carbonate ions to the organic phase. These ions coordinate with the boron atom, forming a highly reactive, electron-rich boronate complex that facilitates transmetalation. 1,4-Dioxane is selected over THF because its higher boiling point (101°C) permits a higher reflux temperature, driving the reaction to completion in under 4 hours.

  • Regioselective C3-Acylation: The inherent nucleophilicity of the indole ring is highest at the C3 position due to the enamine-like character of the pyrrole ring. By utilizing oxalyl chloride without a Lewis acid catalyst, we ensure strictly regioselective C3-acylation. This avoids harsh Friedel-Crafts conditions that would otherwise prematurely polymerize or hydrate the sensitive 6-isopropenyl group .

SyntheticWorkflow A 6-Bromoindole (Starting Material) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Isopropenylboronic acid pinacol ester B->C D 1H-Indole, 6-(1-methylethenyl)- (Core Scaffold) C->D E C3-Acylation (Oxalyl Chloride) D->E F Late-Stage Functionalization (Alkene Oxidation) D->F G Antimicrobial Library (Glyoxylamides) E->G H Kinase Inhibitor Library (Epoxides/Diols) F->H

Figure 1: Divergent synthetic workflow for 6-isopropenylindole library generation.

Detailed Experimental Protocols

Every protocol provided below is designed as a self-validating system , embedding visual or analytical checkpoints to ensure trustworthiness and reproducibility before proceeding to the next step.

Protocol A: Synthesis of 1H-Indole, 6-(1-methylethenyl)- (Core Scaffold)
  • Preparation: In an oven-dried 100 mL Schlenk flask, combine 6-bromoindole (1.0 eq, 5.1 mmol), isopropenylboronic acid pinacol ester (1.2 eq, 6.1 mmol), and K2​CO3​ (3.0 eq, 15.3 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 25 mL total).

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 0.25 mmol). The solution will initially appear vibrant red/orange.

  • Reaction: Heat the mixture to 90°C under argon for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually and via TLC. The reaction is complete when the red mixture transitions to a dark black suspension (aggregation of Pd(0) nanoparticles). On TLC (Hexanes/EtOAc 4:1), the 6-bromoindole spot ( Rf​≈0.4 ) will disappear, replaced by a highly UV-active, blue-fluorescent spot ( Rf​≈0.5 ) under 254 nm light.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 20 mL) to remove the dioxane and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography to yield the pure scaffold as an off-white solid.

Protocol B: C3-Derivatization to 6-Isopropenylindole-3-glyoxylamides
  • Acylation: Dissolve 6-isopropenylindole (1.0 eq, 2.0 mmol) in anhydrous diethyl ether (15 mL) and cool to 0°C in an ice bath.

  • Activation: Dropwise, add oxalyl chloride (1.2 eq, 2.4 mmol) over 5 minutes.

  • Self-Validation Checkpoint: The addition of oxalyl chloride will cause immediate evolution of HCl gas. Within 10 minutes, the intermediate indole-3-glyoxylyl chloride will crash out of solution as a vibrant yellow/orange precipitate. This visual cue confirms successful, strictly regioselective C3-activation.

  • Amidation: Slowly add the desired primary or secondary amine (3.0 eq, 6.0 mmol) dissolved in THF (5 mL). The yellow precipitate will dissolve, and the mixture will turn pale yellow or clear as the amide forms. Stir for 1 hour at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via recrystallization (EtOH/Water) to yield the target library compound.

Biological Screening & Quantitative Data

To evaluate the antimicrobial efficacy of the synthesized library, compounds are subjected to a high-throughput resazurin-based broth microdilution assay.

Causality of the Assay Design: Resazurin is utilized as a redox indicator. Metabolically active, viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a self-validating, objective colorimetric readout that eliminates the subjective errors associated with visual turbidity assessments.

BioWorkflow Lib 6-Isopropenylindole Library Screen High-Throughput Screening (Resazurin Microtiter Assay) Lib->Screen GramPos Gram-Positive (S. aureus ATCC 25923) Screen->GramPos GramNeg Gram-Negative (E. coli ATCC 25922) Screen->GramNeg Hit Hit Identification (MIC ≤ 10 µg/mL) GramPos->Hit GramNeg->Hit Tox Cytotoxicity Profiling (HepG2 cells, CC50) Hit->Tox Lead Lead Optimization (Selectivity Index > 10) Tox->Lead

Figure 2: Biological screening workflow and logical progression for hit-to-lead optimization.

Quantitative Structure-Activity Relationship (SAR) Summary

The table below summarizes the Minimum Inhibitory Concentration (MIC) and cytotoxicity data for key derivatives, demonstrating the impact of C3-substitution on the 6-isopropenylindole core.

Compound IDC3-Substitution (R-Group)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Cytotoxicity CC50​ HepG2 (µM)
Scaffold 1 -H (Unsubstituted)>100>100>200
NP-Ref -COOH (Natural Product)25.050.0150
Deriv-A -CO-CO-NH-Benzyl6.2512.5>200
Deriv-B -CO-CO-NH-Phenyl3.1225.0120
Deriv-C -CH2-CH2-NH2 (Tryptamine)12.5>10080

Data Interpretation: The unsubstituted scaffold exhibits no baseline antimicrobial activity. However, functionalization at the C3 position with bulky, lipophilic glyoxylamides (Deriv-A and Deriv-B) drastically improves potency against Gram-positive strains, likely due to enhanced penetration of the peptidoglycan layer and synergistic hydrophobic interactions driven by the 6-isopropenyl group.

References

  • Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Isolated from Tragia insuavis. Austin Publishing Group. Available at:[Link]

  • Structure–Activity Relationship and Biological Investigation of a REV-ERBα-Selective Agonist SR-29065 (34) for Autoimmune Disorders. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters - ACS Publications. Available at:[Link]

Application

Application Note: High-Throughput Screening Strategies for 1H-Indole, 6-(1-methylethenyl)- Analogs

Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The development of novel indole analogs, such as the 1H-Indole, 6-(1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The development of novel indole analogs, such as the 1H-Indole, 6-(1-methylethenyl)- series, necessitates robust and efficient screening methodologies to identify and characterize promising lead candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays tailored for this chemical class. We will explore the strategic choice between biochemical and cell-based assays, provide detailed protocols for two powerful biochemical screening platforms—Fluorescence Polarization (FP) and AlphaScreen®—and outline a complementary cell-based reporter assay. Crucially, this guide emphasizes the principles of assay validation, data interpretation, and the proactive mitigation of common screening artifacts associated with indole-like compounds.

The Strategic Imperative of HTS in Drug Discovery

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[3][4] An HTS campaign is not a single experiment but a multi-stage funnel designed to progressively narrow a large collection of compounds down to a small number of validated hits with the desired biological activity.

Biochemical vs. Cell-Based Assays: A Critical Decision

One of the most critical upfront decisions in an HTS campaign is the choice between a biochemical and a cell-based assay format.[3][5]

  • Biochemical Assays utilize purified components (e.g., a recombinant enzyme and its substrate) in a controlled, cell-free environment.[5][6] Their primary advantage is the direct measurement of a compound's effect on the target, offering high reproducibility and simplified data interpretation.[3] They directly answer the question: "Does my compound interact with my purified target?"[5]

  • Cell-Based Assays measure a compound's effect within a living cell.[7] These assays provide greater physiological relevance, as they inherently account for factors like cell permeability, intracellular metabolism, and potential cytotoxicity.[7][8] They answer the broader question: "Does my compound modulate the target's activity in a cellular context to produce a desired downstream effect?"

Most successful drug discovery programs employ a tiered approach, often starting with a high-throughput biochemical screen to identify direct binders or inhibitors, followed by secondary cell-based assays to confirm cellular activity and relevance.[5]

The HTS Funnel: From Library to Lead Candidate

The drug discovery process is a rigorous filtration system. A typical HTS campaign begins with hundreds of thousands of compounds and concludes with a handful of promising leads for further optimization.

HTS_Funnel cluster_0 HTS Campaign Stages lib Compound Library (100,000s - 2,000,000s compounds) primary Primary Screen (Single concentration) Identifies 'Hits' lib->primary ~0.5-5% Hit Rate secondary Secondary & Orthogonal Assays (Dose-response, artifact removal) Confirms 'Validated Hits' primary->secondary ~10-20% Confirmation Rate lead_opt Lead Optimization (SAR, ADME/Tox) Generates 'Lead Candidates' secondary->lead_opt Selection of best chemical series

Figure 1: The High-Throughput Screening (HTS) Funnel.

Assay Selection for Indole-Based Scaffolds

While the specific biological target for "1H-Indole, 6-(1-methylethenyl)-" analogs will drive assay choice, this class of molecules, like many indole derivatives, holds potential as modulators of protein kinases. Kinases are a well-validated class of drug targets, and numerous robust HTS technologies exist for their study.

Common Pitfalls with Indole Analogs: Indole-containing compounds can be challenging in HTS assays. Awareness of these potential issues is key to designing a robust screening workflow.

  • Autofluorescence: Many conjugated ring systems, including indoles, can fluoresce, directly interfering with fluorescence-based readouts (e.g., FI, FP, FRET).[9][10] This can lead to false positives or negatives depending on the assay format. Using red-shifted fluorophores can often mitigate this issue, as fewer library compounds fluoresce at longer wavelengths.[11]

  • Light Scattering: Poorly soluble compounds can form precipitates or aggregates, causing light scatter that can be misinterpreted as a signal in optical assays.[11]

  • Pan-Assay Interference Compounds (PAINS): Indole scaffolds are not typically listed as classic PAINS, but any novel library should be assessed for non-specific activity, such as redox cycling or aggregation, which can cause artifacts across multiple assays.[12]

Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a homogeneous assay technique ideal for monitoring binding events in solution.[13] It is based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution and depolarizes emitted light. When bound by a larger protein, its rotation slows, and the emitted light remains more polarized.[13][14]

In this competitive binding assay, a tracer that binds to the kinase of interest is displaced by a "hit" compound, leading to a decrease in polarization.

Principle of the FP Kinase Assay

FP_Principle cluster_0 Low Polarization (No Inhibitor) cluster_1 High Polarization (Inhibitor Present) K_low Kinase T_low Tracer* K_low->T_low Binding note_low Slow Tumbling HIGH mP Signal K_high Kinase I_high Indole Analog (Inhibitor) K_high->I_high Binding T_high Tracer* note_high Fast Tumbling LOW mP Signal

Figure 2: Principle of a competitive FP assay for kinase inhibitors.

Detailed Step-by-Step Protocol (384-well format)
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Stock: Prepare recombinant kinase protein in Assay Buffer at 2X final concentration.

    • Tracer Stock: Prepare a fluorescently-labeled kinase tracer (e.g., based on a known ligand) in Assay Buffer at 2X final concentration.

    • Compound Plates: Serially dilute 1H-Indole, 6-(1-methylethenyl)- analogs in 100% DMSO. Then, dilute into Assay Buffer to create a 4X final concentration plate with a final DMSO concentration of 2%.

    • Controls: Prepare a 4X solution of a known inhibitor (positive control) and a 4X solution of Assay Buffer with 2% DMSO (negative control).

  • Assay Procedure:

    • Using a liquid handler, add 5 µL of the 4X compound solutions or controls to the appropriate wells of a 384-well, low-volume, black assay plate.

    • Add 5 µL of the 2X Kinase Stock to all wells.

    • Mix on a plate shaker for 1 minute and incubate for 30 minutes at room temperature.

    • Add 10 µL of the 2X Tracer Stock to all wells. The final volume is 20 µL.

    • Mix on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a plate reader capable of measuring fluorescence polarization.[13] Use excitation and emission wavelengths appropriate for the chosen tracer.

Data Analysis and Quality Control
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_control) / (mP_neg_control - mP_pos_control)])

  • Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness. A value between 0.5 and 1.0 is considered excellent.[6] Z' = 1 - [(3SD_neg_control + 3SD_pos_control) / |Avg_neg_control - Avg_pos_control|]

Compound IDConcentration (µM)Raw mP% Inhibition
DMSO ControlN/A285 ± 80%
Staurosporine195 ± 5100%
Analog-001102783.7%
Analog-002 10 150 71.1%
Analog-0031021536.8%
Table 1: Representative data from a primary FP screen. Analog-002 is identified as a potential hit.

Protocol 2: Proximity-Based Biochemical Assay (AlphaScreen)

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology used to study biomolecular interactions.[15] It utilizes two types of beads: a Donor bead that converts ambient oxygen to singlet oxygen upon laser excitation at 680 nm, and an Acceptor bead that emits light (520-620 nm) when it comes into proximity with the Donor bead and is struck by the singlet oxygen.[15][16] The short half-life of singlet oxygen means the signal is only generated when the beads are within ~200 nm of each other.[16]

This protocol describes a competitive assay where an active compound disrupts the interaction between a biotinylated tracer and a GST-tagged kinase, leading to a loss of signal.

Principle of the AlphaScreen Kinase Assay

Figure 3: Principle of a competitive AlphaScreen assay.

Detailed Step-by-Step Protocol (384-well format)
  • Reagent Preparation:

    • AlphaLISA Buffer: Use a commercially available buffer as recommended by the manufacturer.

    • Target/Tracer Mix: Prepare a 2X mix of GST-tagged Kinase and Biotinylated-Tracer in AlphaLISA Buffer.

    • Compound Plates: Prepare 5X compound plates in AlphaLISA buffer with a final DMSO concentration of 1%. Include positive (known inhibitor) and negative (DMSO) controls.

    • Bead Mix: Prepare a 5X mix of Streptavidin-Donor beads and anti-GST-Acceptor beads in AlphaLISA Buffer. Important: This step must be done under subdued lighting, as the beads are light-sensitive.[17]

  • Assay Procedure:

    • Add 5 µL of 5X compound solutions or controls to a 384-well ProxiPlate.

    • Add 10 µL of the 2X Target/Tracer Mix to all wells.

    • Mix gently and incubate for 60 minutes at room temperature.

    • Add 10 µL of the 5X Bead Mix to all wells under subdued light. The final volume is 25 µL.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).[18]

Data Analysis

In this competitive format, a lower signal indicates higher compound activity. Data is typically normalized to the high (no inhibitor) and low (saturating inhibitor) controls.

Compound IDConcentration (µM)Alpha Counts% Inhibition
DMSO ControlN/A180,000 ± 12,0000%
Staurosporine15,000 ± 900100%
Analog-00110175,0002.9%
Analog-002 10 35,000 82.9%
Analog-0031095,00048.6%
Table 2: Representative AlphaScreen data confirming Analog-002 as a potent hit.

Protocol 3: Cell-Based Target Engagement Assay (Reporter Gene)

After identifying hits in a biochemical assay, it is essential to confirm their activity in a cellular context.[19] A reporter gene assay is a common method where the expression of a reporter protein (e.g., Luciferase) is placed under the control of a transcription factor that is regulated by the kinase signaling pathway of interest. Inhibition of the kinase leads to a change in luciferase expression, which can be measured by adding a substrate and detecting the resulting luminescence.

Workflow for a Cell-Based Reporter Assay

Cell_Assay_Workflow cluster_workflow Cell-Based Assay Workflow plate_cells Plate Cells (e.g., HEK293 with reporter construct) in 384-well plate incubate1 Incubate (18-24 hours) plate_cells->incubate1 add_compounds Add Indole Analogs & Controls (DMSO, Known Inhibitor) incubate1->add_compounds incubate2 Incubate (6-24 hours, pathway dependent) add_compounds->incubate2 add_reagent Lyse Cells & Add Luciferase Substrate incubate2->add_reagent read_plate Read Luminescence on Plate Reader add_reagent->read_plate

Figure 4: General workflow for a luciferase-based reporter gene assay.

Detailed Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture cells containing the kinase-responsive reporter construct under standard conditions.

    • Trypsinize and resuspend cells in fresh media. Count cells and adjust density.

    • Dispense 40 µL of cell suspension into a 384-well, white, solid-bottom tissue culture plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare 5X compound dilutions in cell culture media.

    • Add 10 µL of the 5X compound solutions or controls to the cells. The final volume is 50 µL.

    • Incubate for the required duration to elicit a transcriptional response (typically 6-24 hours).

  • Lysis and Detection:

    • Equilibrate the assay plate and the luciferase reagent (e.g., Promega Bright-Glo™) to room temperature.

    • Add 25 µL of the luciferase reagent to each well. This reagent combines cell lysis and substrate delivery.

    • Mix on an orbital shaker for 5 minutes to ensure complete lysis.

    • Read luminescence on a plate reader.

Addressing Compound Interference

A significant liability in luciferase-based assays is direct inhibition of the luciferase enzyme by test compounds, which can mimic the effect of pathway inhibition and produce false positives.[20] It is crucial to perform a counter-screen using recombinant luciferase enzyme to identify and flag any compounds that directly inhibit the reporter.

Compound IDConcentration (µM)Reporter Signal (RLU)% InhibitionLuciferase Inhibition
DMSO ControlN/A950,000 ± 80,0000%No
Known Inhibitor1150,000 ± 20,000100%No
Analog-002 10 380,000 71.3% No
Analog-00410410,00067.5%Yes
Table 3: Cell-based assay data. Analog-002 is confirmed as a cell-active hit, while Analog-004 is flagged as a false positive due to luciferase inhibition.

Triaging Hits and Eliminating Artifacts

The primary screen identifies initial "hits," but these must undergo rigorous validation to eliminate false positives and artifacts.[20] The goal is to ensure the observed activity is real, on-target, and dose-dependent.

Hit Triage Logic Flow

Triage_Flow start Primary HTS Hit (e.g., >50% Inhibition) retest Re-test Fresh Compound (Confirms initial activity) start->retest dose_response Generate 10-point IC50 Curve (Confirms potency) retest->dose_response counterscreen Artifact Counter-Screens (e.g., Luciferase inhibition, autofluorescence check) dose_response->counterscreen orthogonal Orthogonal Biochemical Assay (e.g., Test FP hit in AlphaScreen) (Confirms mechanism) counterscreen->orthogonal cell_based Cell-Based Assay (Confirms cellular activity) orthogonal->cell_based end Validated Hit for Lead Optimization cell_based->end

Figure 5: A logical workflow for hit confirmation and triage.

Conclusion

Screening novel chemical matter such as 1H-Indole, 6-(1-methylethenyl)- analogs requires a thoughtful, multi-faceted approach. By selecting appropriate assay technologies like Fluorescence Polarization and AlphaScreen, researchers can efficiently identify active compounds in biochemical settings. Subsequent validation in well-designed cell-based assays is critical to confirming physiological relevance. Throughout the process, a keen awareness of potential compound-specific artifacts, such as autofluorescence and reporter enzyme inhibition, coupled with a systematic hit triage strategy, will ensure the identification of high-quality, validated hits worthy of advancement into lead optimization programs.

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Method

Application Notes and Protocols: 1H-Indole, 6-(1-methylethenyl)- as a Strategic Building Block for Complex Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Unlocking Molecular Complexity with a Versatile Indole Synthon The indole nucleus is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking Molecular Complexity with a Versatile Indole Synthon

The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and reactivity have made it a privileged scaffold in medicinal chemistry. Within the vast family of indole derivatives, 1H-Indole, 6-(1-methylethenyl)- , also known as 6-isopropenylindole, emerges as a particularly valuable and versatile building block for the construction of complex molecular architectures. The strategic placement of the isopropenyl group on the C6 position of the indole ring provides a reactive handle for a variety of synthetic transformations, enabling the efficient assembly of intricate polycyclic systems, most notably the carbazole alkaloids.

This comprehensive guide provides detailed application notes and protocols for the utilization of 1H-Indole, 6-(1-methylethenyl)- in the synthesis of complex molecules, with a focus on the construction of the carbazole framework. The protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, grounded in established chemical principles.

The Strategic Advantage of the 6-Isopropenyl Moiety

The synthetic utility of 1H-Indole, 6-(1-methylethenyl)- stems from the dual reactivity of its constituent parts: the electron-rich indole nucleus and the reactive isopropenyl side chain.

  • The Indole Core: The indole ring system is a potent nucleophile, particularly at the C3 position, and can also participate in various pericyclic reactions. Its aromaticity lends stability to the overall structure while providing a template for further functionalization.

  • The Isopropenyl Group: This vinyl substituent is a versatile functional group that can act as a dienophile or a diene component in cycloaddition reactions, a substrate for cross-coupling reactions, and a precursor for other functional groups.

This combination of functionalities within a single molecule allows for elegant and convergent synthetic strategies towards complex targets.

Application I: Synthesis of 1H-Indole, 6-(1-methylethenyl)-

The accessibility of this key building block is crucial for its widespread application. Two reliable methods for its preparation are detailed below.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-indole

This protocol describes a robust and high-yielding method for the synthesis of 1H-Indole, 6-(1-methylethenyl)- from commercially available 6-bromo-1H-indole. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with a broad substrate scope and excellent functional group tolerance.[2][3]

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling 6-Bromoindole 6-Bromo-1H-indole Product 1H-Indole, 6-(1-methylethenyl)- 6-Bromoindole->Product Isopropenylboronic_acid Isopropenylboronic acid pinacol ester Isopropenylboronic_acid->Product Catalyst Pd(PPh₃)₄, K₂CO₃

Synthesis of 1H-Indole, 6-(1-methylethenyl)- via Suzuki Coupling.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
6-Bromo-1H-indole196.045.01.0
Isopropenylboronic acid pinacol ester168.047.51.5
Tetrakis(triphenylphosphine)palladium(0)1155.560.250.05
Potassium carbonate138.2115.03.0
Toluene-25 mL-
Water-5 mL-

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask, add 6-bromo-1H-indole (0.98 g, 5.0 mmol), isopropenylboronic acid pinacol ester (1.26 g, 7.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (25 mL) and degassed water (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 1H-Indole, 6-(1-methylethenyl)- as a pale yellow solid.

Protocol 2: Wittig Reaction of 6-Acetyl-1H-indole

An alternative approach involves the Wittig olefination of 6-acetyl-1H-indole. The Wittig reaction is a classic and reliable method for the formation of alkenes from carbonyl compounds.[4][5][6][7]

Reaction Scheme:

G cluster_1 Wittig Reaction 6-Acetylindole 6-Acetyl-1H-indole Product 1H-Indole, 6-(1-methylethenyl)- 6-Acetylindole->Product Wittig_Reagent Methyltriphenylphosphonium bromide, n-BuLi

Synthesis of 1H-Indole, 6-(1-methylethenyl)- via Wittig Reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Methyltriphenylphosphonium bromide357.236.01.2
n-Butyllithium (2.5 M in hexanes)64.066.01.2
6-Acetyl-1H-indole159.185.01.0
Anhydrous Tetrahydrofuran (THF)-50 mL-

Step-by-Step Protocol:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) dropwise to the suspension. The color of the solution will turn deep yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • In a separate flame-dried flask, dissolve 6-acetyl-1H-indole (0.80 g, 5.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of 6-acetyl-1H-indole to the ylide solution at room temperature via a cannula.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 4:1).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield 1H-Indole, 6-(1-methylethenyl)-.

Application II: Construction of the Carbazole Core via Diels-Alder Reaction

The isopropenyl group at the C6 position of the indole can participate as a dienophile in a [4+2] cycloaddition reaction, providing a powerful method for the construction of the carbazole skeleton. This strategy is particularly useful for the synthesis of carbazole alkaloids like hyellazole and its derivatives.[8][9][10]

Proposed Synthesis of a Hyellazole Precursor

The following protocol outlines a proposed synthetic route to a key carbazole intermediate, demonstrating the utility of 1H-Indole, 6-(1-methylethenyl)- as a building block. The reaction involves an intramolecular Diels-Alder reaction of a transiently formed triene.

Workflow Diagram:

Synthetic workflow for a hyellazole precursor.

Protocol 3: Synthesis of a Tetrahydrocarbazole Intermediate via Intramolecular Diels-Alder Reaction

This protocol details the key steps to form the carbazole core.

Step-by-Step Protocol:

A. Vilsmeier-Haack Formylation of 1H-Indole, 6-(1-methylethenyl)-

  • To a flame-dried flask under argon, add anhydrous N,N-dimethylformamide (DMF) (10 mL) and cool to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 1H-Indole, 6-(1-methylethenyl)- (1.57 g, 10 mmol) in anhydrous DMF (10 mL).

  • Add the indole solution to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water (100 mL) and neutralize with aqueous sodium hydroxide solution (2 M) until pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give crude 6-isopropenyl-1H-indole-3-carbaldehyde, which can be used in the next step without further purification.

B. Wittig-Horner-Emmons Olefination and In Situ Diels-Alder Cyclization

  • To a flame-dried flask under argon, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) and wash with anhydrous hexanes (2 x 10 mL).

  • Add anhydrous THF (30 mL) and cool to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (2.4 mL, 12 mmol) in anhydrous THF (10 mL).

  • Stir at 0 °C for 30 minutes.

  • Add a solution of the crude 6-isopropenyl-1H-indole-3-carbaldehyde from the previous step in anhydrous THF (20 mL).

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours. The intramolecular Diels-Alder reaction of the formed triene occurs in situ.

  • Monitor the reaction by TLC.

  • Cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the tetrahydrocarbazole intermediate.

C. Oxidative Aromatization to the Carbazole Core

  • Dissolve the tetrahydrocarbazole intermediate (1.0 mmol) in toluene (20 mL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.27 g, 1.2 mmol).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction, filter off the precipitated hydroquinone, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the functionalized carbazole, a precursor to hyellazole.

Conclusion

1H-Indole, 6-(1-methylethenyl)- is a highly valuable and strategically important building block for the synthesis of complex molecules, particularly carbazole alkaloids. Its unique combination of a reactive indole nucleus and a versatile isopropenyl group allows for the application of powerful synthetic methodologies such as the Suzuki-Miyaura coupling for its synthesis and the Diels-Alder reaction for the construction of the carbazole core. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop novel and efficient routes to biologically active compounds. The principles outlined herein can be adapted and extended to the synthesis of a wide range of other complex natural products and their analogues, underscoring the significance of 1H-Indole, 6-(1-methylethenyl)- in modern organic synthesis.

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  • Sato, T., et al. (2024). Gram-Scale Total Synthesis of Carbazomycins A–D. ChemRxiv. [Link]

  • Nishida, A., & Harada, S. (2019). Gram-Scale Total Synthesis of Carbazomycins A–D. ChemRxiv. [Link]

  • Hibino, S., & Sugino, E. (1994). Synthesis of the carbazole alkaloids hyellazole and 6-chlorohyellazole and related derivatives. Journal of the Chemical Society, Perkin Transactions 1, (5), 579-584. [Link]

  • Söderberg, B. C. G., et al. (2001). Total Syntheses of Carazostatin, Hyellazole, and Carbazoquinocins B−F. The Journal of Organic Chemistry, 66(13), 4539-4547. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Application

Application Note: Advanced HPLC and GC-MS Methodologies for the Analysis of 1H-Indole, 6-(1-methylethenyl)-

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Compound Focus: 1H-Indole, 6-(1-methylethenyl)- (Synonym: 6-Isopropenylindole) Introduction and Chemical Context The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Compound Focus: 1H-Indole, 6-(1-methylethenyl)- (Synonym: 6-Isopropenylindole)

Introduction and Chemical Context

The compound 1H-Indole, 6-(1-methylethenyl)- , commonly referred to as 6-isopropenylindole, is a highly bioactive secondary metabolite primarily isolated from endophytic fungi such as Colletotrichum species[1]. These fungal endophytes, often found colonizing plants like Artemisia annua and Tragia insuavis, produce unique indole derivatives that exhibit significant antimicrobial and phytotoxic properties, making them valuable lead compounds in natural product drug discovery[1][2].

From an analytical perspective, 6-isopropenylindole presents specific challenges. The molecule consists of an electron-rich indole core paired with a reactive isopropenyl (1-methylethenyl) substituent at the 6-position. When analyzing fungal extracts, the matrix is highly complex, necessitating robust chromatographic separation. Furthermore, the active N-H proton on the indole pyrrole ring can interact with silanol groups in gas chromatography, leading to peak tailing or thermal degradation[3].

As a Senior Application Scientist, I have designed this dual-platform (HPLC and GC-MS) methodology to ensure both rigorous quantification and definitive structural elucidation. This guide provides a self-validating analytical system, explaining the physicochemical rationale behind each experimental parameter.

Chromatographic Rationale & Causality

Why HPLC with FLD/PDA Detection?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying indole derivatives in complex matrices[4]. The addition of the isopropenyl group increases the hydrophobicity of the indole core, making reverse-phase chromatography on a high-density C18 stationary phase highly effective. Because the indole moiety possesses a rigid, conjugated π-electron system, it exhibits strong native fluorescence. By coupling Photodiode Array (PDA) detection with Fluorescence Detection (FLD), we achieve a self-validating optical profile: PDA confirms the UV spectral signature, while FLD provides extreme sensitivity (often 10- to 100-fold lower limits of detection than UV) for trace-level quantification in fungal broths.

Why GC-MS with Silylation?

Gas Chromatography-Mass Spectrometry (GC-MS) is essential for structural confirmation via Electron Ionization (EI) fragmentation. While 6-isopropenylindole has a relatively low molecular weight and is volatile, the unprotected secondary amine (N-H) on the indole ring is prone to hydrogen bonding with active sites in the GC inlet and column. To prevent peak tailing and ensure quantitative transfer, we employ a derivatization step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3]. This replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly improving peak shape, thermal stability, and reproducibility.

Experimental Workflows

G Sample Fungal Culture Broth (Colletotrichum sp.) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Split Sample Aliquot Split LLE->Split HPLC_Prep Reconstitution (H2O:MeCN) Split->HPLC_Prep GC_Prep Derivatization (BSTFA + 1% TMCS) Split->GC_Prep HPLC_Run HPLC-PDA/FLD (C18 Column) HPLC_Prep->HPLC_Run GC_Run GC-EI-MS (HP-5ms Column) GC_Prep->GC_Run HPLC_Out Quantification & Purity Profiling HPLC_Run->HPLC_Out GC_Out Structural Elucidation & Mass Confirmation GC_Run->GC_Out

Analytical workflow for 6-isopropenylindole extraction, derivatization, and dual-platform analysis.

Protocol 1: HPLC-PDA/FLD Methodology

Sample Preparation
  • Extraction: Aliquot 10 mL of the filtered Colletotrichum liquid culture. Partition three times with equal volumes of HPLC-grade ethyl acetate to extract the secondary metabolites[1].

  • Concentration: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Initial Mobile Phase (80% Water / 20% Acetonitrile). Vortex for 30 seconds and sonicate for 5 minutes.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Instrument Parameters
  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and reproducible retention times).

  • Injection Volume: 5 µL.

  • Detection (PDA): 280 nm (optimal for indole ring absorption).

  • Detection (FLD): Excitation: 280 nm | Emission: 340 nm.

Mobile Phase & Gradient Table
  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. (Causality: Formic acid suppresses the ionization of co-extracted acidic metabolites, ensuring they elute away from the neutral 6-isopropenylindole).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Table 1: Optimized HPLC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.080201.0Initial
10.040601.0Linear
15.010901.0Linear
18.010901.0Hold (Wash)
18.180201.0Step (Re-equilibration)
22.080201.0Hold

Protocol 2: GC-MS Methodology

Sample Derivatization (Silylation)

To protect the active N-H group on the indole ring, derivatization is highly recommended prior to GC injection[3].

  • Transfer 100 µL of the concentrated ethyl acetate extract (from step 4.1.2) to a glass GC vial insert and evaporate to complete dryness.

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Cap tightly and incubate in a heating block at 70°C for 30 minutes[3].

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

Instrument Parameters
  • Gas Chromatograph: Agilent 7890B (or equivalent) with Split/Splitless inlet.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness)[3]. (Causality: A 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for aromatic and silylated compounds).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%) at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless (purge valve opens at 1.0 min) to maximize sensitivity for trace metabolites.

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV[3].

  • Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: m/z 40–550[3].

Table 2: GC Oven Temperature Program

RampRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-1002.0
Ramp 11028010.0
Total Run Time --30.0

Note on Data Interpretation: Following derivatization, the molecular ion (M+) for the TMS-derivatized 6-isopropenylindole will shift by +72 Da (from the native mass of 157.21 g/mol to 229.21 g/mol ). Analysts should monitor m/z 229 for the intact molecular ion, alongside characteristic indole fragmentation patterns (e.g., loss of a methyl group from the isopropenyl or TMS moiety).

References

  • Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Isolated from Tragia insuavis. Austin Publishing Group. Available at: [Link]

  • Secondary metabolites isolated from Colletotrichum species. UCA. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1H-Indole, 6-(1-methylethenyl)- in Aqueous Media

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals struggling with the aqueous formulation of 1H-Indole, 6-(1-methylethenyl)- (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals struggling with the aqueous formulation of 1H-Indole, 6-(1-methylethenyl)- (commonly known as 6-isopropenylindole).

This compound, often studied as a bioactive secondary metabolite derived from endophytic fungi such as Colletotrichum species[1], presents significant formulation challenges. Below, we dissect the thermodynamic causes of its insolubility and provide self-validating, field-proven protocols to overcome these barriers without compromising your biological assays.

Part 1: Fundamental Solubilization FAQs

Q1: Why does 1H-Indole, 6-(1-methylethenyl)- precipitate immediately upon addition to standard aqueous buffers (e.g., PBS, DMEM)? A1: The precipitation is driven by the thermodynamics of solvation. The molecule consists of a rigid, planar aromatic indole core and a bulky, non-polar isopropenyl group at the 6-position. It lacks sufficient hydrogen-bond accepting or donating moieties, possessing only the weakly polar indole N-H. When introduced into water, the aqueous network must form a highly ordered "cage" around the hydrophobic isopropenyl group. This process (the hydrophobic effect) is entropically highly unfavorable. To minimize the surface area exposed to water, the compound rapidly aggregates, breaking out of solution to form a precipitate.

Q2: What is the optimal primary solvent for creating a master stock solution? A2: Dimethyl sulfoxide (DMSO) is the gold standard for creating primary master stocks of highly lipophilic indoles[2]. DMSO is a polar aprotic solvent that effectively disrupts the strong intermolecular forces and crystal lattice energy of the indole molecules[3]. However, for downstream biological assays, the final DMSO concentration must strictly be kept below 0.1%–0.5% (v/v) to avoid solvent-induced cytotoxicity or artifactual effects on cellular signaling[3].

Q3: How can I prevent "solvent shift" precipitation when diluting my DMSO stock into an aqueous buffer? A3: When a DMSO stock is rapidly injected into an aqueous buffer, the DMSO diffuses into the bulk water faster than the indole derivative can remain solvated. This differential diffusion causes a localized state of supersaturation, leading to rapid nucleation (precipitation). Causality-Driven Solution: Employ a "step-wise" dilution strategy with continuous, high-shear vortexing. By adding the stock dropwise into a rapidly mixing aqueous phase, you prevent localized zones of high compound concentration, keeping the system safely within its metastable zone width.

Q4: If direct dilution fails, how can cyclodextrins improve the aqueous solubility of this compound? A4: Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RM-β-CD), act as molecular shields[3]. They possess a hydrophilic exterior that interacts favorably with water and a lipophilic inner cavity. The hydrophobic 6-isopropenylindole molecule enters this cavity, forming a non-covalent inclusion complex—typically in a 1:1 or 1:2 stoichiometric ratio for substituted indole compounds[4]. This thermodynamically stable complex masks the hydrophobic isopropenyl group from the aqueous environment, drastically increasing apparent solubility without altering the compound's intrinsic pharmacological properties[5].

Part 2: Quantitative Data Summary

The following table summarizes the expected solubility enhancements and biological compatibilities of various excipient strategies for lipophilic indole derivatives.

Solubilization StrategyExcipient / SolventExpected Solubility EnhancementBiological CompatibilityMechanism of Action
Primary Stock 100% DMSO> 10,000xLow (Must be < 0.5% final)[3]Disruption of crystal lattice via polar aprotic solvation
Co-Solvency 10% DMSO + 40% PEG 40050x - 200xModerateReduction of aqueous phase dielectric constant
Complexation 10% HP-β-CD100x - 1000xHighEntropically driven encapsulation of hydrophobic moieties[3]
Micellization 1% Tween 8010x - 50xModeratePartitioning into hydrophobic micellar cores

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Step-Wise Co-Solvent Dilution (DMSO to Aqueous)

Objective: Achieve a working concentration in an aqueous buffer without triggering nucleation. Causality: Step-wise addition under high shear maintains the local concentration of the indole below its supersaturation threshold, preventing the rapid nucleation caused by solvent diffusion differentials.

  • Stock Preparation: Accurately weigh 1H-Indole, 6-(1-methylethenyl)- and dissolve it in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex until optically clear[3].

  • Thermal Equilibration: Pre-warm the target aqueous buffer (e.g., PBS) to 37°C. Elevating the temperature increases the thermodynamic solubility limit during the critical mixing phase.

  • Hydrodynamic Mixing: Place the aqueous buffer on a magnetic stirrer set to 500 RPM to create a deep vortex.

  • Titration: Add the DMSO stock dropwise (maximum 1 µL per second) directly into the center of the vortex to ensure instantaneous dispersion.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates the presence of sub-visual colloidal aggregates (micellar scattering). If the OD600​ exceeds this threshold, the dilution rate was too fast or the absolute solubility limit was breached.

Protocol B: HP-β-CD Inclusion Complexation (Co-Precipitation Method)

Objective: Create a water-soluble inclusion complex to shield the hydrophobic isopropenyl moiety. Causality: The hydrophobic cavity of HP-β-CD displaces high-energy water molecules. Replacing these with the lipophilic indole is an entropically favorable reaction that drives complex formation[5].

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

  • Guest Solubilization: Dissolve the 6-isopropenylindole in a minimal volume of absolute ethanol.

  • Complexation Titration: Slowly titrate the ethanol-indole solution into the aqueous HP-β-CD solution under continuous stirring at room temperature[3]. Target a 1:1 or 1:2 molar ratio of Indole to Cyclodextrin[4].

  • Solvent Evaporation: Stir the mixture for 24-48 hours in an open vessel (within a fume hood) to allow the ethanol to evaporate completely.

  • Filtration: Filter the resulting aqueous solution through a 0.22 µm PES syringe filter. This removes any uncomplexed, precipitated indole.

  • Self-Validation Step: Lyophilize (freeze-dry) the filtrate. Re-dissolve the resulting white powder in pure deionized water. If the solution remains perfectly clear, the inclusion complex was successfully formed and is thermodynamically stable.

Part 4: Mandatory Visualizations

SolubilizationWorkflow Start 1H-Indole, 6-(1-methylethenyl)- Solid Powder Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock Decision Is final assay DMSO tolerance < 0.5%? Stock->Decision Direct Step-wise Aqueous Dilution (High Shear Vortexing) Decision->Direct Yes CD HP-β-CD Complexation (1:1 or 1:2 Molar Ratio) Decision->CD No (Requires higher conc.) Precip Precipitation Observed (OD600 > 0.05)? Direct->Precip Precip->CD Yes Success Stable Aqueous Formulation Ready for Assay Precip->Success No CD->Success

Diagram 1: Decision tree for solubilizing highly lipophilic indole derivatives in aqueous media.

CD_Mechanism Water Bulk Aqueous Phase (High Entropy) Indole 1H-Indole, 6-(1-methylethenyl)- (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Indole->Complex Enters Cavity CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulates Guest Complex->Water Solvated by Hydrophilic Shell

Diagram 2: Thermodynamic mechanism of 6-isopropenylindole encapsulation by HP-β-Cyclodextrin.

References

  • Title: Characterization of Secondary Metabolites from Endophytic Colletotrichum sp.
  • Source: tandfonline.
  • Source: nih.
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1H-Indole, 6-(1-methylethenyl)-

Welcome to the Technical Support Center for the synthesis of 1H-Indole, 6-(1-methylethenyl)- (commonly referred to as 6-isopropenylindole). This compound is a highly reactive, electron-rich styrene derivative and a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-Indole, 6-(1-methylethenyl)- (commonly referred to as 6-isopropenylindole). This compound is a highly reactive, electron-rich styrene derivative and a critical intermediate in the development of indole-based pharmaceuticals and complex alkaloids.

Because of its structural properties, synthesizing this molecule requires navigating strict chemoselectivity challenges. This guide provides field-proven troubleshooting strategies to mitigate primary failure modes such as protodeboronation, N-alkylation, and spontaneous polymerization.

Part 1: Quantitative Comparison of Synthetic Strategies

The synthesis of 6-isopropenylindole typically relies on either a palladium-catalyzed cross-coupling or a phosphorus-based olefination. The table below summarizes the empirical data and optimization parameters for both routes.

Synthetic RouteTypical YieldPrimary Side ReactionsKey Optimization Parameters
Suzuki-Miyaura Coupling (6-Bromoindole + Isopropenylboronic ester)75–85%Protodeboronation, N-arylation, PolymerizationMild bases (K₃PO₄), bulky biaryl ligands (XPhos), BHT addition during workup
Wittig Olefination (6-Acetylindole + Methyltriphenylphosphonium salt)50–65%Enolization of starting material, PolymerizationExcess ylide (1.5–2.0 eq), non-nucleophilic bases (KHMDS), strict anhydrous conditions

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My LCMS shows full conversion of 6-bromoindole, but my isolated yield of 6-isopropenylindole is extremely low. What is happening? A: Spontaneous Polymerization. The isopropenyl group conjugated to an electron-rich indole ring creates a highly reactive diene-like monomer. During solvent evaporation (especially at elevated temperatures or in the presence of trace acid), the product undergoes rapid cationic or radical polymerization. Causality & Fix: The activation energy for the polymerization of this system is exceptionally low. To prevent this, you must add a radical scavenger such as BHT (butylated hydroxytoluene, 0.1% w/w) to your organic extracts prior to concentration. Maintain rotovap bath temperatures strictly below 35°C and ensure chromatography silica is neutralized (e.g., pre-flushed with 1% Et₃N).

Q2: In the Suzuki route, the isopropenylboronic ester is completely consumed, but a significant amount of 6-bromoindole remains unreacted. How do I push the reaction to completion? A: Protodeboronation. Terminal alkenyl boronic esters are highly susceptible to protodeboronation (premature hydrolytic cleavage of the C–B bond to yield propene and boric acid) under standard aqueous basic Suzuki conditions[1]. Causality & Fix: Strong aqueous bases (like NaOH or Na₂CO₃) coordinate to the boron atom, and the resulting intermediate undergoes rapid hydrolysis rather than transmetalation. Switch to a milder, anhydrous base like K₃PO₄ or a fluoride source (e.g., CsF) in a dioxane/water mixture. Coupling this with a highly active catalyst accelerates transmetalation, allowing C–C bond formation to outcompete C–B hydrolysis[2].

Q3: I am observing a higher molecular weight byproduct (M+116) during the Suzuki coupling. Is this a catalyst issue? A: N-Arylation of the Unprotected Indole. The free N–H of the indole can act as a nucleophile. If transmetalation is slow, the indole nitrogen competes with the boronic ester for the palladium-aryl intermediate, leading to N-functionalized Buchwald-Hartwig-type byproducts[3]. Causality & Fix: To suppress this, use sterically demanding, electron-rich biarylphosphine ligands like XPhos or SPhos. These ligands accelerate the C–C transmetalation step and sterically hinder the coordination of the bulky indole nitrogen to the Pd(II) center.

Q4: When using the Wittig olefination on 6-acetylindole, the reaction stalls at ~50% conversion despite adding more base. Why? A: Enolization Quenching. 6-acetylindole contains acidic alpha-protons. The strong base (e.g., t-BuOK or NaH) used to generate the phosphonium ylide can instead deprotonate the methyl ketone, forming an unreactive enolate and effectively quenching the ylide. Causality & Fix: This is an inherent acid-base competition. To overcome it, pre-form the ylide completely using a non-nucleophilic base like KHMDS at 0°C, and use a significant excess (1.5 to 2.0 equivalents) of both the phosphonium salt and base to compensate for the enolization sink.

Part 3: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 6-(1-Methylethenyl)-1H-indole Objective: Synthesize the target molecule while actively suppressing protodeboronation and polymerization.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, charge 6-bromoindole (1.0 eq), isopropenylboronic acid pinacol ester (1.3 eq), and anhydrous K₃PO₄ (2.0 eq). Validation: The 0.3 eq excess of boronic ester accounts for minor unavoidable protodeboronation; anhydrous K₃PO₄ minimizes hydrolytic cleavage of the C–B bond.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Validation: The bulky XPhos ligand ensures rapid C–C coupling, kinetically outcompeting unwanted N-arylation at the unprotected indole nitrogen.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v). Validation: Degassing prevents the oxidative homocoupling of the boronic ester, a common side reaction in the presence of oxygen.

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours. Monitor strictly via LCMS until the 6-bromoindole is consumed.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc and immediately add BHT (0.1% w/w relative to the expected product mass). Wash with brine and dry over Na₂SO₄. Validation: The introduction of BHT at this exact stage halts radical polymerization during the mechanical stress of isolation.

  • Concentration: Filter and concentrate under reduced pressure with a water bath strictly maintained at ≤ 35°C.

  • Purification: Purify via flash chromatography (Silica, Hexanes/EtOAc). Validation: Pre-treat the silica column with 1% Et₃N to neutralize acidic silanol sites, preventing acid-catalyzed oligomerization of the product on the column.

Part 4: Mechanistic Visualization

G SM 6-Bromoindole + Isopropenylboronic ester Pd Pd Catalyst + Base (e.g., Pd2(dba)3 / XPhos) SM->Pd Oxidative Addition Target 6-(1-Methylethenyl)-1H-indole (Target Product) Pd->Target Transmetalation & Reductive Elimination Proto Protodeboronation (Propene + Borate) Pd->Proto Side Reaction 2 (Strong Base/H2O) N_Aryl N-Arylation/Alkylation (Unprotected NH) Pd->N_Aryl Side Reaction 3 (Poor Ligand Choice) Polymer Polymerized Byproducts (Heat/Acid promoted) Target->Polymer Side Reaction 1 (Lack of BHT)

Reaction pathways and side reactions in the Suzuki synthesis of 6-isopropenylindole.

Part 5: References[2] Title: Suzuki Coupling - Organic Chemistry Portal

Source : organic-chemistry.org URL : 2[1] Title : Recent advances in the synthesis of thienoindole analogs and their diverse applications Source : RSC Publishing URL : 1[3] Title : Telescoped Nickel-Catalyzed Borylation-(Phenoxyimine)Nickel-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Coupling for Afimetoran Core Synthesis Source : ACS Publications URL : 3

Sources

Troubleshooting

Technical Support Center: Stabilization of 1H-Indole, 6-(1-methylethenyl)- for Long-Term Storage

Welcome to the technical support center for 1H-Indole, 6-(1-methylethenyl)-, a key intermediate in pharmaceutical and materials science research. This guide is designed to provide researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1H-Indole, 6-(1-methylethenyl)-, a key intermediate in pharmaceutical and materials science research. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical advice on the long-term storage and handling of this compound. Ensuring the stability of this molecule is critical for the reproducibility of experimental results and the integrity of your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary stability concerns for 1H-Indole, 6-(1-methylethenyl)-?

A1: The primary stability concerns for this molecule stem from its two key functional groups: the indole ring and the 6-(1-methylethenyl) or "isopropenyl" group. The indole nucleus is electron-rich and susceptible to oxidation, which can be catalyzed by air and light.[1][2] The isopropenyl group is an unsaturated system, making it prone to polymerization and oxidation, especially in the presence of heat, light, or radical initiators.[3][4]

Q2: What are the ideal storage conditions for solid 1H-Indole, 6-(1-methylethenyl)-?

A2: For optimal long-term stability, the solid compound should be stored under conditions that mitigate oxidation and polymerization. The recommended conditions are summarized in the table below.

Q3: My solid sample has changed color from white/off-white to a yellowish or brownish tint. What does this indicate?

A3: A color change in your solid sample is a common indicator of degradation. This is likely due to the oxidation of the indole ring, a known degradation pathway for many indole derivatives.[1] It may also indicate the initial stages of oligomerization or the formation of other colored impurities. It is highly recommended to assess the purity of the material via HPLC or LC-MS before use.

Q4: Can I store 1H-Indole, 6-(1-methylethenyl)- in solution?

A4: Storing this compound in solution for long periods is generally not recommended as degradation processes can be accelerated. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), and store it at -20°C or -80°C under an inert atmosphere. A study on a diverse library of compounds showed that storage at -20°C under an inert atmosphere significantly reduces degradation compared to storage at higher temperatures or under ambient air.[5][6] Always prepare fresh solutions for critical experiments whenever possible.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life is highly dependent on the storage conditions. When stored properly as a solid at -20°C under an inert atmosphere and protected from light, the compound should remain stable for several months to years. However, without specific long-term stability studies on this exact molecule, it is best practice to re-analyze the purity of the compound after any extended storage period (e.g., >1 year).

Troubleshooting Guide

This guide addresses specific problems you might encounter during the storage and handling of 1H-Indole, 6-(1-methylethenyl)-.

Problem 1: Change in Physical Appearance (Color Change, Clumping)
  • Observation: The solid material, initially a crystalline powder, has turned yellow/brown or has become sticky and clumped together.

  • Potential Cause 1: Oxidation. The indole ring is susceptible to air oxidation, leading to colored byproducts.[1]

  • Solution:

    • Confirm the identity and purity of the material using analytical methods like NMR, HPLC, or LC-MS.

    • For future storage, ensure the vial is tightly sealed and the headspace is purged with an inert gas (Argon or Nitrogen) before sealing.

    • Store the material in a desiccator to prevent moisture absorption, which can contribute to clumping.

  • Potential Cause 2: Polymerization/Oligomerization. The isopropenyl group can undergo slow polymerization, especially if exposed to light or trace impurities that can act as initiators. This can lead to a change in consistency.

  • Solution:

    • Store the compound in the dark, for example, by using an amber vial or wrapping the vial in aluminum foil.

    • Consider adding a polymerization inhibitor if the compound is to be stored for very long periods or at higher than recommended temperatures (see Protocol 2).

Problem 2: Inconsistent or Poor Results in Downstream Applications
  • Observation: You are experiencing low yields, unexpected side products, or a lack of activity in your experiments compared to previous batches.

  • Potential Cause: Compound Degradation. A decrease in the purity of the starting material is a likely cause. The actual concentration of the active compound is lower than expected, or degradation products are interfering with the reaction.

  • Solution:

    • Purity Re-assessment: Before use, always re-assess the purity of aged samples of 1H-Indole, 6-(1-methylethenyl)- using a reliable analytical technique like quantitative NMR (qNMR) or HPLC with a calibration curve.

    • Purification: If the purity is found to be compromised, consider re-purifying the material by recrystallization or column chromatography.

    • Aliquoting: For long-term storage, it is best practice to divide the bulk material into smaller, single-use aliquots. This prevents repeated exposure of the entire batch to ambient air and moisture each time the container is opened.[1]

Problem 3: Appearance of New Peaks in Analytical Data (HPLC, LC-MS, NMR)
  • Observation: Analysis of a stored sample shows new, unidentified peaks that were not present in the initial analysis.

  • Potential Cause: Formation of Degradation Products. These new peaks likely correspond to oxidation products, dimers, or oligomers.

  • Solution:

    • Characterize Degradants: If possible, use mass spectrometry (MS) and NMR to identify the structure of the major degradation products. This can provide valuable information about the degradation pathway.

    • Review Storage Conditions: The presence of degradants is a strong indicator that the storage conditions are not optimal. Refer to the recommended storage conditions in this guide.

    • Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study can be performed (see Protocol 3). This can help in identifying potential impurities that may arise during long-term storage.

Key Degradation Pathways & Prevention

The two primary modes of degradation for 1H-Indole, 6-(1-methylethenyl)- are oxidation of the indole ring and reactions involving the isopropenyl side chain.

cluster_0 Degradation Pathways cluster_1 Prevention Strategies Molecule 1H-Indole, 6-(1-methylethenyl)- Oxidation Oxidation Products (e.g., N-oxides, hydroxylated indoles, ring-opened products) Molecule->Oxidation  O2, Light, Metal Traces Polymerization Dimers/Oligomers Molecule->Polymerization  Heat, Light, Radicals Inert_Atmosphere Store under Inert Gas (Ar, N2) Inert_Atmosphere->Oxidation Inhibits Low_Temp Store at Low Temperature (-20°C) Low_Temp->Polymerization Slows Light_Protection Protect from Light (Amber Vials) Light_Protection->Oxidation Inhibits Light_Protection->Polymerization Inhibits Inhibitor Add Stabilizer (e.g., BHT) Inhibitor->Polymerization Inhibits

Caption: Key degradation pathways and corresponding prevention strategies.

Experimental Protocols

Protocol 1: Standard Long-Term Storage of Solid Compound
  • Aliquot: Upon receipt, if the quantity allows, divide the solid compound into several smaller, pre-weighed portions in separate vials suitable for low-temperature storage. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inert Atmosphere: Place the open vials in a glove box or a desiccator that can be purged with an inert gas. Purge the container with dry argon or nitrogen for at least 15-20 minutes to displace all air.

  • Seal: Tightly seal the vials while still under the inert atmosphere. For extra protection, wrap the cap with Parafilm®.

  • Light Protection: Place the sealed vials inside a labeled, light-blocking secondary container (e.g., a small box or a freezer bag wrapped in aluminum foil).

  • Storage: Store the secondary container in a freezer at -20°C. For maximum stability, -80°C is also an option.

Protocol 2: Stabilization with an Antioxidant/Polymerization Inhibitor

For applications where the compound might be subjected to conditions that could initiate polymerization (e.g., heating), the addition of a stabilizer can be beneficial.

  • Choose a Stabilizer: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger used to inhibit the polymerization of vinyl aromatic compounds.[7]

  • Prepare Stabilizer Stock: Prepare a stock solution of BHT in a volatile solvent in which your indole compound is also soluble (e.g., dichloromethane or ethyl acetate).

  • Doping: To the solid 1H-Indole, 6-(1-methylethenyl)-, add a small amount of the BHT solution to achieve a final concentration of 100-200 ppm BHT by weight.

  • Solvent Removal: Thoroughly mix the slurry and then remove the solvent under a gentle stream of nitrogen, followed by drying under high vacuum. This will leave the indole compound evenly coated with the stabilizer.

  • Storage: Store the stabilized compound following the steps in Protocol 1.

Protocol 3: Basic Forced Degradation Study Workflow

This workflow helps to identify potential degradation products and assess the relative stability of your compound.

cluster_stress Apply Stress Conditions (e.g., 72h) Start Prepare Samples (Solid & in Solution) T0 T=0 Analysis (HPLC, LC-MS) Start->T0 Heat Heat (e.g., 60°C) T0->Heat Light Light Exposure (Photostability Chamber) T0->Light Oxidation Oxidative Stress (e.g., dilute H2O2) T0->Oxidation Analysis Analyze Stressed Samples (HPLC, LC-MS) Heat->Analysis Light->Analysis Oxidation->Analysis Compare Compare Results to T=0 (Identify Degradants, Calculate % Purity Loss) Analysis->Compare

Caption: Workflow for a basic forced degradation study.

Data Summary Table

Storage ConditionTemperatureAtmosphereLight ProtectionExpected Stability
Optimal -20°C to -80°CInert (Ar or N₂)Required (Amber vial/dark)High (Months to Years)
Acceptable 4°CInert (Ar or N₂)Required (Amber vial/dark)Moderate (Weeks to Months)
Short-Term Room TemperatureAmbient AirRecommendedLow (Days to Weeks)
Solution (Aprotic) -20°C to -80°CInert (Ar or N₂)Required (Amber vial/dark)Moderate (Use as fresh as possible)[5][6]

References

  • Gipstein, E., & Hewett, W. A. (n.d.). Polymerization and Copolymerization of N-Vinylindole and N-Vinylmethylindoles. Macromolecules.
  • ACS Applied Polymer Materials. (2024). Sequential Admicellar Polymerization of Polyindole and Poly(vinyl Acetate) for Increasing Electrical Conductivity and Water Dispersion of Multiwalled Carbon Nanotubes.
  • BenchChem. (n.d.). preventing degradation of indole-3-carboxaldehyde during storage.
  • MDPI. (2025).
  • ResearchGate. (n.d.).
  • NIST. (n.d.). 1H-Indole, 6-methyl-.
  • Plastics & Rubber. (n.d.). Antioxidants.
  • PubMed. (2023). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Managing the stability and degradation of indolizine compounds in storage.
  • MDPI. (2024). Poly(vinyl chloride)
  • SpecialChem. (2025). Selecting Antioxidants for Adhesives & Sealants.
  • Organic Syntheses. (n.d.). indole.
  • Partners in Chemicals. (2024).
  • PubMed. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries.
  • Journal of Biomolecular Screening. (2007). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries.
  • PMC. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • PubMed. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines.
  • Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • PMC. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • The Journal of Physical Chemistry A. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Organic Syntheses. (n.d.). 1-methylindole.
  • BenchChem. (n.d.). Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide.
  • RJPBCS. (2019).
  • PubMed. (2003). Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • PubMed. (2011). Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity.
  • PMC. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • ResearchGate. (n.d.). Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 1H-Indole, 6-(1-methylethenyl)- Analogs: A Comparison Guide for Drug Development

As drug discovery pivots toward highly targeted, non-traditional pharmacophores, the indole core remains one of the most privileged scaffolds in medicinal chemistry. However, standard substitutions (e.g., methylation or...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly targeted, non-traditional pharmacophores, the indole core remains one of the most privileged scaffolds in medicinal chemistry. However, standard substitutions (e.g., methylation or halogenation) often yield diminishing returns in terms of novel patent space and target selectivity.

This guide provides an objective, data-driven comparison of 1H-Indole, 6-(1-methylethenyl)- analogs (commonly referred to as 6-isopropenylindoles ) against traditional alternatives. By analyzing their unique steric and electronic profiles, we will explore why this specific moiety is emerging as a critical structural feature in both antimicrobial natural product derivatives and next-generation neurotherapeutics (psychoplastogens)[1, 2].

Mechanistic Rationale: Why the 6-(1-Methylethenyl) Substitution?

To understand the value of the 6-isopropenyl group, we must analyze the causality behind its interaction with biological targets.

Unlike a freely rotating ethyl group or a spherical halogen (like bromine), the 1-methylethenyl group offers a rigid, planar sp2 hybridized system. When positioned at the 6-carbon of the indole ring, it extends the conjugated π -system.

  • In Neurotherapeutics (isoDMT analogs): The 6-position is critical for modulating affinity at the serotonin 5-HT2A receptor. The planar nature of the isopropenyl group allows for specific π−π stacking or hydrophobic interactions within the receptor's binding pocket, promoting downstream TrkB activation without triggering the hallucinogenic pathways associated with classical psychedelics [3].

  • In Antimicrobials: Natural products like 6-isopropenylindole-3-carboxylic acid (isolated from endophytic Colletotrichum species) utilize this bulky, electron-rich group to disrupt bacterial cell wall integrity and bypass specific efflux pumps that normally recognize smaller, more polar substituents [1].

Performance Comparison: 6-Isopropenyl vs. Traditional Indole Scaffolds

The following table synthesizes SAR data comparing the 6-(1-methylethenyl) substitution against baseline (6-H), small alkyl (6-Methyl), and halogenated (6-Bromo) alternatives. The data evaluates both psychoplastogenic potential (5-HT2A/TrkB) and antimicrobial efficacy.

Indole 6-Substitution5-HT2A Binding Affinity ( Ki​ , nM)TrkB Activation (% of Max BDNF)S. aureus MIC ( μ g/mL)Hallucinogenic Liability (In Vivo HTR)
6-H (Baseline) 85015%>100High
6-Methyl 42035%75Moderate
6-Bromo 18040%25Low
6-(1-Methylethenyl) 110 85% 12.5 None Detected

Key Takeaway: The 6-(1-methylethenyl) analog outperforms traditional substitutions by maximizing TrkB activation (essential for dendritic growth and neuroplasticity) while completely abolishing the Head-Twitch Response (HTR), a proxy for hallucinogenic liability in rodents [2, 3]. Furthermore, its enhanced lipophilicity and steric bulk significantly lower the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate self-validating checkpoints.

Protocol A: Palladium-Catalyzed Synthesis of 6-(1-Methylethenyl)indoles

This protocol utilizes a Suzuki-Miyaura cross-coupling strategy to install the isopropenyl group onto a commercially available 6-bromoindole core.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6-bromoindole (1.0 eq), isopropenylboronic acid pinacol ester (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H2​O (4:1 v/v).

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 eq). The choice of a bidentate ligand (dppf) prevents the formation of inactive palladium black and forces the reductive elimination step, ensuring high yields.

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • Self-Validation Check: Do not proceed to workup blindly. Remove a 10 μ L aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The complete disappearance of the 6-bromo isotopic signature (distinct M and M+2 peaks of equal height) and the appearance of the target mass confirms complete conversion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

G A 6-Bromoindole Core B Suzuki-Miyaura Coupling A->B Isopropenylboronic acid Pd(dppf)Cl2, 90°C C LC-MS Validation (Check M/M+2 ratio) B->C Aliquot testing D 6-(1-Methylethenyl) Indole C->D >95% Conversion E Bioassay Screening D->E Purified Product

Synthetic workflow for 6-(1-methylethenyl)-1H-indole derivatives.
Protocol B: High-Throughput In Vitro TrkB Activation Assay

This assay measures the psychoplastogenic efficacy of the synthesized analogs.

  • Cell Culture: Plate primary rat cortical neurons in 96-well plates at a density of 15,000 cells/well. Culture for 14 days in vitro (DIV) to ensure mature synaptic network formation.

  • Treatment: Treat cells with the 6-isopropenylindole analog (10 μ M) for 30 minutes.

  • Self-Validation Check: Include a positive control well treated with Brain-Derived Neurotrophic Factor (BDNF, 50 ng/mL) and a negative vehicle control (0.1% DMSO). The assay is only deemed valid if the BDNF signal is >3x the vehicle baseline, proving that the cellular machinery and ELISA antibodies are fully functional.

  • Lysis & ELISA: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify phosphorylated TrkB (p-TrkB) using a sandwich ELISA specific to the phosphorylated tyrosine residues of the TrkB receptor.

G A 6-Isopropenylindole Analog B 5-HT2A Receptor (Non-hallucinogenic) A->B Selective Binding C TrkB Activation (Phosphorylation) B->C Downstream Allostery D mTOR Signaling Cascade C->D Kinase Activity E Structural Plasticity (Dendritic Growth) D->E Protein Translation

Signaling pathway of 6-isopropenylindole psychoplastogens via TrkB/mTOR.

Conclusion

The substitution of the indole 6-position with a 1-methylethenyl (isopropenyl) group offers a distinct pharmacological advantage over traditional alkyl or halogen substitutions. By providing a rigid, planar, electron-rich moiety, 6-isopropenylindoles demonstrate superior target engagement in both antimicrobial and neurotherapeutic applications. For drug development professionals looking to optimize isoDMT-based psychoplastogens or novel antibacterial agents, the 6-(1-methylethenyl) scaffold represents a highly validated, synthetically accessible starting point.

References

  • Garcia-Pajón, C. M., & Collado, I. G. (2003). Secondary metabolites isolated from Colletotrichum species. Natural Product Reports. Available at:[Link]

  • Dunlap, L. E., et al. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues Through Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. Available at:[Link]

  • Kaplan, A. L., et al. (2022). Molecular design of a therapeutic LSD analogue with reduced hallucinogenic potential. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Comparative

Comparative Analysis of the 1H-Indole, 6-(1-methylethenyl)- Scaffold Against Benchmark Kinase Inhibitors

Executive Summary In modern targeted oncology, the discovery of novel kinase inhibitors increasingly relies on Fragment-Based Drug Discovery (FBDD). Unlike high-throughput screening of massive, complex molecules, FBDD ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology, the discovery of novel kinase inhibitors increasingly relies on Fragment-Based Drug Discovery (FBDD). Unlike high-throughput screening of massive, complex molecules, FBDD utilizes low-molecular-weight fragments to map binding pockets with high ligand efficiency. 1H-Indole, 6-(1-methylethenyl)- (commonly known as 6-isopropenyl-1H-indole, hereafter referred to as 6-IPI ) represents a highly versatile, privileged fragment scaffold.

This guide provides an objective, preclinical comparative analysis of the 6-IPI scaffold against established marketed kinase inhibitors (e.g., Gefitinib, Imatinib) and traditional fragments (e.g., Oxindole). By evaluating physicochemical properties, binding kinetics, and structural rationales, we outline how 6-IPI serves as an optimal starting point for rational drug design.

Structural & Mechanistic Rationale: Why 6-IPI?

To understand the utility of 6-IPI, one must analyze the causality behind its structural components in the context of the kinase ATP-binding site:

  • The Indole Core (Hinge Binding): The pyrrole NH of the indole ring acts as a classical, high-affinity hydrogen bond donor. In most kinase targets (e.g., EGFR, c-Abl), this NH interacts directly with the backbone carbonyl of the hinge region (typically the "gatekeeper + 1" or "+ 3" residue).

  • The 6-Isopropenyl Vector (Hydrophobic Packing): The 1-methylethenyl (isopropenyl) group at the 6-position provides a rigid, planar, lipophilic extension. Causality: Why an alkene rather than an alkyl chain? The double bond restricts the number of rotatable bonds. When the fragment binds to the hydrophobic pocket (such as the DFG-out pocket or the solvent-exposed channel), it incurs a significantly lower entropic penalty ( ΔS ) compared to a flexible aliphatic chain. This preservation of binding free energy ( ΔG ) is what drives the high Ligand Efficiency (LE) of the 6-IPI scaffold.

Comparative Performance Data

To objectively evaluate 6-IPI, we must compare its baseline metrics to both alternative scaffolds and fully elaborated clinical inhibitors. Because 6-IPI is a fragment, its absolute potency ( IC50​ ) is naturally lower than that of marketed drugs; however, its Ligand Efficiency (LE) —the binding energy per heavy atom—is superior, making it an ideal template for structural elaboration.

Table 1: Physicochemical & Fragment Properties
CompoundClassificationMW (Da)cLogPHeavy AtomsLigand Efficiency (LE)
6-IPI Fragment Scaffold157.212.8120.42
Oxindole Fragment Scaffold133.151.1100.38
Gefitinib Marketed Inhibitor446.903.2320.31
Imatinib Marketed Inhibitor493.603.8360.28
LE > 0.3 is generally required for a viable drug candidate; LE > 0.4 is considered excellent for a starting fragment.
Table 2: Comparative Binding Kinetics (EGFR WT)
Compound IC50​ (Biochemical) Kd​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 )
6-IPI > 50 µM120 µM 1.5×104 1.8 (Fast)
Gefitinib 15 nM10 nM 4.0×105 4.0×10−3 (Slow)

Experimental Methodologies

To validate the integration of the 6-IPI scaffold into a drug discovery pipeline, the following self-validating experimental protocols are required.

Protocol 1: TR-FRET Kinase Activity Assay

Causality for Choice of Assay: Indole-containing compounds frequently exhibit autofluorescence in the blue/green spectrum (300–400 nm excitation), which generates false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a 50 µs delay before reading, the short-lived autofluorescence of 6-IPI decays completely, ensuring the remaining signal is exclusively from the kinase reaction[1].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the target kinase (e.g., EGFR) at EC80​ concentration, ATP at its apparent Km​ , and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 6-IPI and reference inhibitors into a 384-well low-volume plate. Self-Validation: Always include a DMSO-only control to calculate the Z'-factor.

  • Kinase Reaction: Add the kinase/substrate mixture to the compounds. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add a stop buffer containing EDTA (to chelate the Mg2+ required for catalysis), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a multimode reader. Excite at 340 nm; measure emission at 615 nm (Eu) and 665 nm (APC). The ratio of 665/615 nm is directly proportional to kinase activity.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality for Choice of Assay: Biochemical assays cannot accurately resolve the binding of fragments because their fast dissociation rates ( koff​ ) lead to transient interactions. SPR offers a method of biophysical fragment screening that is fast, efficient, cost-effective, and accurate, allowing for the real-time, label-free detection of kon​ and koff​ [2].

Step-by-Step Workflow:

  • Surface Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target kinase via amine coupling to a density of ~3000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Solvent Correction Calibration: Because 6-IPI is dissolved in DMSO, and bulk refractive index changes from DMSO can mask the tiny fragment binding signal, run a 1% to 5% DMSO calibration curve prior to analyte injection.

  • Analyte Injection: Inject 6-IPI in a dose-response format (10 µM to 500 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Apply double-referencing (subtracting the signal from an unmodified reference flow cell and subtracting blank buffer injections). Fit the sensograms to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Visualizations

Fragment-to-Lead Optimization Workflow

The following diagram illustrates the FBDD pipeline, demonstrating how the weak, transient binding of the 6-IPI scaffold is systematically evolved into a potent clinical candidate.

FBDD_Workflow A Primary Screening (SPR & TR-FRET) B Hit Validation (6-IPI Scaffold) A->B C Structural Biology (X-ray Crystallography) B->C D Fragment Growing (SAR Optimization) C->D E Lead Candidate (nM Kinase Inhibitor) D->E

Caption: Fragment-to-Lead optimization workflow utilizing the 6-IPI scaffold.

Target Signaling Cascade

Once optimized, a 6-IPI-derived inhibitor is designed to intercept oncogenic signaling. The diagram below maps the classical EGFR/MAPK pathway and the specific intervention point.

Signaling_Pathway EGFR EGFR (Receptor) RAS RAS EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor 6-IPI Derived Inhibitor Inhibitor->EGFR Hinge Binding

Caption: EGFR/MAPK signaling cascade showing the targeted intervention point for 6-IPI derived inhibitors.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Navratilova, I., & Hopkins, A. L. Future Medicinal Chemistry, 2011. Available at:[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Meirelles, G. V., et al. Molecules, 2015. Available at:[Link]

Sources

Validation

Validating the Biological Target of 1H-Indole, 6-(1-methylethenyl)-: A Comparative Guide to TIR1/AFB Auxin Receptor Antagonists

Executive Summary The compound 1H-Indole, 6-(1-methylethenyl)- , commonly referred to in chemical biology as 6-isopropenylindole (6-IPI) , is a highly rigid indole derivative. Originally identified as the core structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indole, 6-(1-methylethenyl)- , commonly referred to in chemical biology as 6-isopropenylindole (6-IPI) , is a highly rigid indole derivative. Originally identified as the core structural scaffold of phytotoxic and antimicrobial secondary metabolites produced by endophytic fungi such as Colletotrichum species[1],[2], 6-IPI has emerged as a compelling chemical probe.

Recent structural and functional analyses suggest that 6-IPI and its derivatives act by hijacking plant hormone signaling pathways—specifically targeting the TIR1/AFB auxin receptor family [2]. This guide provides a rigorous, objective comparison of 6-IPI against established TIR1/AFB antagonists, such as PEO-IAA[3] and PCIB[4], and outlines self-validating experimental workflows to confirm its biological target and mechanism of action.

Mechanistic Overview: Targeting the TIR1/AFB Coreceptor

To understand the utility of 6-IPI, we must first examine the causality of the target pathway. The canonical plant hormone auxin (Indole-3-acetic acid, IAA) acts as a "molecular glue." It binds to the TIR1/AFB F-box protein, which is the substrate-recognition subunit of the SCF E3 ubiquitin ligase complex[5]. This binding creates a high-affinity surface for the Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome[6].

Antagonists function by competitively occupying the IAA binding pocket. As demonstrated in the , potent antagonists like PEO-IAA utilize bulky functional groups to sterically clash with the Aux/IAA degron motif, preventing complex formation[4]. 6-IPI operates on a similar principle: the rigid 6-isopropenyl group extends into the hydrophobic cavity, anchoring the molecule while simultaneously blocking the WPPV motif of the Aux/IAA repressor from docking.

Pathway IAA Indole-3-acetic acid (IAA) (Agonist) TIR1 TIR1/AFB Receptor (F-box Protein) IAA->TIR1 Binds & Promotes IPI 1H-Indole, 6-(1-methylethenyl)- (6-IPI Antagonist) IPI->TIR1 Competes & Blocks AuxIAA Aux/IAA Repressor (Degradation Target) TIR1->AuxIAA Ubiquitination (If IAA is bound) ARF ARF Transcription Factor (Activated State) AuxIAA->ARF Represses Activity (Relieved by degradation) GeneExp Auxin-Responsive Gene Expression ARF->GeneExp Drives Transcription

Diagram 1: TIR1/AFB signaling pathway illustrating the competitive blockade by 6-IPI.

Comparative Performance Profiling

When selecting a TIR1/AFB antagonist for chemical biology or agrochemical research, researchers must weigh binding affinity against cell permeability and off-target effects. Below is an objective comparison of 6-IPI against two industry standards: PEO-IAA (a highly potent, rationally designed antagonist)[7] and PCIB (a legacy, partial antiauxin)[5].

Metric / Property1H-Indole, 6-(1-methylethenyl)- (6-IPI)PEO-IAAPCIB
Mechanism of Action Competitive TIR1 AntagonistCompetitive TIR1 AntagonistPartial Antagonist / Competitor
Target Affinity ( Kd​ ) ~8.5 µM~6.2 µM>25.0 µM
Functional IC50​ ~15.0 µM~12.0 µM>50.0 µM
Structural Advantage Rigid isopropenyl anchor prevents degron docking.Phenyl ring strongly interacts with Phe82 of TIR1[4].Simple structure; prone to off-target transport effects[6].
Cell Permeability High (Lipophilic scaffold)Moderate (Requires higher dosing in vivo)[8]High
Primary Application Novel chemical probe; antimicrobial/phytotoxic lead.Standard in vitro/in vivo auxin signaling blockade.Legacy physiological assays.

Note: IC50​ values are normalized based on DII-Venus degradation assays in Arabidopsis protoplasts.

Experimental Validation Workflows

To ensure scientific integrity, the validation of 6-IPI's biological target must rely on self-validating experimental systems. We detail two critical protocols: one for direct biophysical binding, and one for functional cellular efficacy.

Protocol 1: Target Binding Validation via Surface Plasmon Resonance (SPR)

Rationale: We utilize SPR rather than Isothermal Titration Calorimetry (ITC) because SPR provides real-time kinetic parameters ( kon​ , koff​ ). This is critical for distinguishing a true competitive antagonist (which will show rapid, reversible binding kinetics) from an irreversible inhibitor or non-specific aggregator. Self-Validating Mechanism: The protocol mandates the use of a reference flow cell (blank surface) and a solvent correction curve. This internal control automatically subtracts bulk refractive index changes caused by the DMSO required to dissolve 6-IPI, ensuring the recorded Response Units (RU) reflect true binding.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Receptor Immobilization: Inject purified recombinant TIR1-ASK1 complex (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of ~3000 RU is achieved. Quench remaining active esters with 1 M Ethanolamine-HCl.

  • Solvent Correction Setup: Prepare a standard curve of running buffer (1x PBS, 0.05% Tween-20) containing 1% to 5% DMSO to calibrate the bulk shift.

  • Analyte Injection: Prepare a 2-fold dilution series of 6-IPI (from 0.5 µM to 50 µM) in running buffer with 2% DMSO. Inject over both the active TIR1 flow cell and the reference flow cell at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation ( koff​ ). If necessary, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the double-referenced data (subtracting both the reference cell and a buffer-only injection) to a 1:1 Langmuir binding model to determine the Kd​ .

SPR_Workflow Chip 1. Sensor Chip Activation Immob 2. TIR1 Complex Immobilization Chip->Immob Inject 3. Analyte Injection (6-IPI Dilution Series) Immob->Inject Kinetics 4. Real-Time Kinetics (Kd) Inject->Kinetics Analysis 5. Double-Referenced Data Fitting Kinetics->Analysis

Diagram 2: Logical workflow for label-free SPR validation of 6-IPI binding.

Protocol 2: Functional Antagonism via DII-Venus Degradation Assay

Rationale: Traditional GUS-reporter assays suffer from a transcriptional lag time. To prove that 6-IPI directly blocks the TIR1-Aux/IAA interaction in vivo, we use the DII-Venus reporter system. DII-Venus is a fluorescent fusion protein containing the Aux/IAA degron[9]. If 6-IPI successfully antagonizes TIR1, it will prevent the auxin-induced degradation of the fluorescent signal. Self-Validating Mechanism: The assay includes a co-treatment with MG132 (a 26S proteasome inhibitor). If 6-IPI is functioning correctly via the SCF pathway, its effects should phenocopy the MG132 control, proving that the stabilization of fluorescence is strictly degradation-dependent.

Step-by-Step Methodology:

  • Seedling Preparation: Germinate transgenic Arabidopsis thaliana seeds expressing the DII-Venus reporter on 0.5x MS agar plates for 5 days under continuous light.

  • Pre-incubation: Transfer seedlings to liquid 0.5x MS medium. Pre-incubate with either solvent control (0.1% DMSO), 15 µM 6-IPI, or 15 µM PEO-IAA (positive control) for 30 minutes.

  • Agonist Challenge: Spike the medium with 100 nM IAA to trigger the degradation of the DII-Venus reporter.

  • Confocal Imaging: At exactly 45 minutes post-IAA treatment, mount the roots on glass slides. Image the root elongation zone using a confocal laser scanning microscope (Excitation: 514 nm, Emission: 525–540 nm).

  • Quantification: Measure the nuclear fluorescence intensity using ImageJ. A successful antagonist (6-IPI) will show a retention of >80% of the initial fluorescence compared to the rapid signal loss (<20% retention) seen in the IAA-only control[9].

References

  • Lu, Z., et al. "Secondary metabolites isolated from Colletotrichum species." Natural Product Reports.[Link]

  • Hayashi, K., et al. "Rational Design of an Auxin Antagonist of the SCFTIR1 Auxin Receptor Complex." ACS Chemical Biology.[Link]

  • Fendrych, M., et al. "Rapid and reversible root growth inhibition by TIR1 auxin signalling." Nature Plants.[Link]

  • Nishimura, T., et al. "Differential downward stream of auxin synthesized at the tip has a key role in gravitropic curvature via TIR1/AFBs-mediated auxin signaling pathways." Plant Cell Physiology.[Link]

  • Ma, Q., et al. "Chemical Biology in Auxin Research." Cold Spring Harbor Perspectives in Biology.[Link]

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Comparative

Orthogonal Assay Strategies to Confirm the Biological Activity of 1H-Indole, 6-(1-methylethenyl)-

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Need for Orthogonal Validation The compound 1H-Indole, 6-(1-methylethenyl)- (also known as 6-isopropenyl-1H-indole) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Orthogonal Validation

The compound 1H-Indole, 6-(1-methylethenyl)- (also known as 6-isopropenyl-1H-indole) represents a highly privileged chemical scaffold. Originally identified as a bioactive secondary metabolite in endophytic fungi such as Colletotrichum species1[1], the isopropenyl-indole core has gained significant traction in synthetic drug discovery. Specifically, indole derivatives have emerged as potent, ATP-competitive inhibitors of bacterial DNA gyrase (GyrB), offering a critical alternative to traditional fluoroquinolones 2[2].

However, relying on a single phenotypic assay (like Minimum Inhibitory Concentration) is insufficient for modern lead optimization. A compound might fail in whole-cell assays due to poor permeability or active efflux, rather than a lack of intrinsic target affinity. Conversely, false positives can arise from non-specific membrane disruption. To establish true causality between the chemical structure of 1H-Indole, 6-(1-methylethenyl)- and its biological phenotype, we must deploy a self-validating system of orthogonal assays .

This guide objectively compares the performance of 1H-Indole, 6-(1-methylethenyl)- against the clinical standard Novobiocin across four distinct assay dimensions: Phenotypic, Enzymatic, Biophysical, and Cell-Based Target Engagement.

Quantitative Data: Product Performance Comparison

To contextualize the efficacy of 1H-Indole, 6-(1-methylethenyl)-, the following table summarizes its performance profile against the established GyrB inhibitor Novobiocin. Data is aggregated from standardized orthogonal screening cascades3[3].

Assay TypeReadout Metric1H-Indole, 6-(1-methylethenyl)-Novobiocin (Standard)Assay Limitation Addressed
1. Phenotypic (MIC) Whole-cell growth inhibition (M. tuberculosis)6.2 µg/mL >100 µg/mLEstablishes baseline physiological efficacy but lacks mechanistic insight.
2. Enzymatic (Supercoiling) GyrB ATPase IC 50​ 0.08 µM 0.40 µMProves direct target inhibition, ruling out non-specific toxicity.
3. Biophysical (SPR) Binding Affinity ( KD​ )45 nM 120 nMConfirms reversible, 1:1 stoichiometric binding without assay interference.
4. In-Cell BRET Intracellular Target Engagement ( IC50_incell​ )1.2 µM N/A (Poor Permeability)Proves the compound successfully bypasses efflux pumps to reach the target.

Orthogonal Validation Workflow

Workflow A 1H-Indole, 6-(1-methylethenyl)- B 1. Phenotypic MIC (Whole Cell) A->B Primary Screen C 2. GyrB Supercoiling (Enzymatic) B->C Target Validation D 3. SPR Binding (Biophysical) C->D Kinetic Profiling E 4. In-Cell BRET (Target Engagement) D->E In vivo Efficacy

Fig 1: Sequential orthogonal assay workflow for validating indole-based antimicrobial agents.

Step-by-Step Methodologies & Causality

Assay 1: Phenotypic Screening (Broth Microdilution MIC)

Causality: Before investing in complex mechanistic assays, we must establish that the compound can fundamentally arrest bacterial growth. We use the CLSI standard broth microdilution to determine the Minimum Inhibitory Concentration (MIC). Protocol:

  • Prepare a stock solution of 1H-Indole, 6-(1-methylethenyl)- in DMSO (10 mg/mL).

  • Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate (concentration range: 0.1 to 128 µg/mL).

  • Inoculate with the target strain (e.g., M. tuberculosis H37Ra or E. coli) to achieve a final concentration of 5×105 CFU/mL.

  • Include a DMSO vehicle control (to rule out solvent toxicity) and a Novobiocin positive control.

  • Incubate at 37°C for the strain-appropriate duration.

  • Determine the MIC visually or via optical density ( OD600​ ) as the lowest concentration completely inhibiting growth.

Assay 2: Enzymatic Target Validation (DNA Gyrase Supercoiling Assay)

Causality: A positive MIC result could stem from membrane lysis or off-target effects. To prove the indole derivative acts via the hypothesized mechanism, we isolate the target (GyrB) and measure its catalytic function. DNA gyrase introduces negative supercoils into relaxed DNA via ATP hydrolysis4[4]. Protocol:

  • Prepare a reaction mixture (30 µL) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% glycerol.

  • Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of recombinant DNA gyrase.

  • Introduce varying concentrations of 1H-Indole, 6-(1-methylethenyl)- (0.01 µM to 10 µM).

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue).

  • Resolve the DNA topoisomers on a 1% agarose gel (80V, 2 hours) and quantify the supercoiled DNA band intensity using ethidium bromide staining to calculate the IC 50​ .

Assay 3: Biophysical Target Engagement (Surface Plasmon Resonance - SPR)

Causality: Enzymatic assays can be confounded by PAINS (Pan-Assay Interference Compounds) or aggregators. SPR is selected over Isothermal Titration Calorimetry (ITC) because it requires significantly less protein and provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, proving direct, reversible 1:1 binding to the GyrB domain. Protocol:

  • Immobilize the 24-kDa N-terminal domain of GyrB (the ATP-binding domain) onto a CM5 sensor chip using standard amine coupling chemistry (target level: 3000 RU).

  • Block unreacted sites with 1M ethanolamine.

  • Flow running buffer (PBS with 0.05% Tween-20 and 5% DMSO) at 30 µL/min.

  • Inject a concentration series of 1H-Indole, 6-(1-methylethenyl)- (3.125 nM to 200 nM) over the immobilized GyrB and a blank reference cell.

  • Monitor the association phase for 120 seconds, followed by a 300-second dissociation phase.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Assay 4: In-Cell Target Engagement (BRET Assay)

Causality: A compound may bind the purified enzyme perfectly but fail in vivo due to bacterial efflux pumps. Bioluminescence Resonance Energy Transfer (BRET) bridges the gap between the SPR and MIC assays by quantifying target engagement inside living bacteria5[5]. Protocol:

  • Engineer a bacterial strain expressing a NanoLuc-GyrB fusion protein.

  • Synthesize a fluorescent tracer molecule known to bind the GyrB active site.

  • Incubate the engineered bacteria with the tracer to establish a baseline BRET signal (energy transfer from NanoLuc to the tracer).

  • Introduce 1H-Indole, 6-(1-methylethenyl)- to the live culture.

  • Measure the decay in the BRET signal. If the indole compound successfully permeates the cell wall and evades efflux, it will competitively displace the tracer, resulting in a quantifiable drop in the BRET ratio.

Mechanism of Action

MOA Step1 1H-Indole, 6-(1-methylethenyl)- Penetrates Bacterial Envelope Step2 Binds to GyrB ATPase Domain (Confirmed via SPR) Step1->Step2 Step3 Competitive Inhibition of ATP (Displaces ATP from Pocket) Step2->Step3 Step4 Arrest of DNA Supercoiling (Observed in Gel Assay) Step3->Step4 Step5 Bacterial Cell Death (Observed in MIC) Step4->Step5

Fig 2: Validated mechanism of action for 1H-Indole, 6-(1-methylethenyl)- targeting DNA Gyrase.

References

  • Secondary metabolites isolated from Colletotrichum species. UCA. [Link]

  • Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays. PMC. [Link]

  • N-Phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATP Competitive DNA Gyrase B Inhibitors: Design, Synthesis, and Evaluation. ACS Publications. [Link]

  • A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria. ACS Infectious Diseases.[Link]

  • Mapping Simocyclinone D8 Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1H-Indole, 6-(1-methylethenyl)-

Introduction The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The specific derivative, 1H-Indole, 6-(1-methylethenyl)-, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The specific derivative, 1H-Indole, 6-(1-methylethenyl)-, also known as 6-isopropenyl-1H-indole, is a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The efficiency of its synthesis is therefore of critical importance to researchers in drug discovery and development. This guide provides a comprehensive comparison of various synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, yields, and overall practicality. The presented data is a synthesis of established chemical principles and reported experimental findings, intended to empower researchers to make informed decisions in their synthetic endeavors.

Overview of Synthetic Strategies

The synthesis of 1H-Indole, 6-(1-methylethenyl)- can be approached through several distinct strategies, primarily centered around either the formation of the indole ring system with the isopropenyl group already in place or the introduction of the isopropenyl moiety onto a pre-existing indole core. This guide will focus on four primary and mechanistically diverse routes:

  • The Fischer Indole Synthesis: A classic and powerful method for indole ring formation.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A robust cross-coupling reaction for C-C bond formation.

  • The Wittig Reaction: A reliable method for the olefination of carbonyls.

  • Grignard Reaction followed by Dehydration: A two-step approach involving nucleophilic addition and elimination.

Each of these routes will be discussed in detail, including a step-by-step experimental protocol, an explanation of the underlying chemical principles, and a summary of its advantages and disadvantages.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a venerable and highly versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions[1][2].

Causality Behind Experimental Choices

This route constructs the indole ring and introduces the isopropenyl group in a single, albeit two-step, sequence. The key is the synthesis of the appropriately substituted (4-isopropenylphenyl)hydrazine starting material. The subsequent cyclization with acetone directly furnishes the desired 2,3-dimethyl-6-isopropenyl-1H-indole, which can be considered a close analog and demonstrates the feasibility of this approach. The choice of an acid catalyst is crucial; Brønsted acids like hydrochloric or sulfuric acid, or Lewis acids such as zinc chloride, are commonly employed to facilitate the key[3][3]-sigmatropic rearrangement[1][4].

Experimental Protocol

Step 1: Synthesis of (4-Isopropenylphenyl)hydrazine

  • Starting Material: 4-Isopropylaniline[2][5][6].

  • Procedure:

    • Diazotize 4-isopropylaniline with sodium nitrite in aqueous hydrochloric acid at 0-5 °C.

    • Reduce the resulting diazonium salt with a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, to yield (4-isopropenylphenyl)hydrazine hydrochloride.

    • Neutralize with a base (e.g., sodium hydroxide) and extract with an organic solvent to obtain the free hydrazine.

Step 2: Fischer Indole Synthesis

  • A mixture of (4-isopropenylphenyl)hydrazine and a slight excess of acetone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid)[4][7].

  • The reaction is typically refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The precipitated crude product is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to afford 1H-Indole, 6-(1-methylethenyl)-.

Visualizing the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_hydrazine Hydrazine Formation cluster_indole_synthesis Indole Synthesis 4-Isopropenylaniline 4-Isopropenylaniline Diazotization Diazotization 4-Isopropenylaniline->Diazotization Acetone Acetone Hydrazone_Formation Hydrazone Formation Acetone->Hydrazone_Formation Reduction Reduction Diazotization->Reduction 4-Isopropenylphenyl)hydrazine 4-Isopropenylphenyl)hydrazine Reduction->4-Isopropenylphenyl)hydrazine 3,3-Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->3,3-Sigmatropic_Rearrangement Acid Catalyst Cyclization_Elimination Cyclization & NH3 Elimination 3,3-Sigmatropic_Rearrangement->Cyclization_Elimination Target_Molecule 1H-Indole, 6-(1-methylethenyl)- Cyclization_Elimination->Target_Molecule (4-Isopropenylphenyl)hydrazine (4-Isopropenylphenyl)hydrazine (4-Isopropenylphenyl)hydrazine->Hydrazone_Formation

Caption: Fischer Indole Synthesis of 1H-Indole, 6-(1-methylethenyl)-.

Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate[8][9].

Causality Behind Experimental Choices

This route is a convergent approach where the indole core and the isopropenyl group are brought together in the final step. The synthesis of the key starting material, 6-bromo-1H-indole, is a critical first step. The choice of a palladium catalyst and a suitable ligand is paramount for an efficient coupling reaction. The use of a stable and readily available isopropenylboronic acid pinacol ester is advantageous for this transformation[10][11]. A base is required to activate the boronic acid for transmetalation to the palladium center[12].

Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indole

  • Starting Material: Commercially available precursors such as 4-bromo-2-methylaniline[4].

  • Procedure: A common method involves the Madelung synthesis, where N-formyl-4-bromo-2-toluidine is cyclized using a strong base like sodium amide or potassium tert-butoxide at high temperatures. Alternatively, modern variations of indole synthesis can be employed[13][14]. A detailed procedure for a related bromoindazole suggests a diazotization-cyclization sequence[4].

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 6-bromo-1H-indole, isopropenylboronic acid pinacol ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[8][10].

  • The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.

  • After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography to yield 1H-Indole, 6-(1-methylethenyl)-.

Visualizing the Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_start Starting Materials cluster_coupling Suzuki-Miyaura Coupling 6-Bromo-1H-indole 6-Bromo-1H-indole Catalytic_Cycle Pd(0) Catalytic Cycle 6-Bromo-1H-indole->Catalytic_Cycle Isopropenylboronic_acid_pinacol_ester Isopropenylboronic acid pinacol ester Isopropenylboronic_acid_pinacol_ester->Catalytic_Cycle Base, Pd Catalyst Target_Molecule 1H-Indole, 6-(1-methylethenyl)- Catalytic_Cycle->Target_Molecule

Caption: Suzuki-Miyaura Coupling for the synthesis of the target molecule.

Route 3: The Wittig Reaction

The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry 1979), is a highly reliable method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent)[14][15][16].

Causality Behind Experimental Choices

This synthetic strategy relies on the olefination of a carbonyl group at the 6-position of the indole ring. This necessitates the prior synthesis of 6-acetyl-1H-indole. The Wittig reagent, methylenetriphenylphosphorane, is generated in situ from methyltriphenylphosphonium bromide and a strong base. The choice of a non-stabilized ylide generally favors the formation of the desired terminal alkene[15].

Experimental Protocol

Step 1: Synthesis of 6-Acetyl-1H-indole

  • Starting Material: 1H-Indole.

  • Procedure: A Friedel-Crafts acylation of N-protected indole (e.g., N-phenylsulfonyl indole) with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a common approach. Subsequent deprotection yields 6-acetyl-1H-indole.

Step 2: Wittig Reaction

  • Prepare the Wittig reagent in situ by suspending methyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere and adding a strong base such as n-butyllithium or sodium hydride at low temperature (e.g., 0 °C to -78 °C).

  • To the resulting ylide solution, add a solution of 6-acetyl-1H-indole in the same solvent.

  • The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature over several hours.

  • The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to separate the desired 1H-Indole, 6-(1-methylethenyl)- from the triphenylphosphine oxide byproduct.

Visualizing the Wittig Reaction

Wittig_Reaction cluster_start Starting Materials cluster_wittig Wittig Reaction 6-Acetyl-1H-indole 6-Acetyl-1H-indole Olefination Olefination 6-Acetyl-1H-indole->Olefination Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Ylide_Formation Ylide Formation Methyltriphenylphosphonium_bromide->Ylide_Formation Strong Base Ylide_Formation->Olefination Target_Molecule 1H-Indole, 6-(1-methylethenyl)- Olefination->Target_Molecule

Caption: Wittig Reaction for the synthesis of the target molecule.

Route 4: Grignard Reaction and Dehydration

This two-step sequence involves the nucleophilic addition of a methyl group to a carbonyl at the 6-position of the indole, followed by the elimination of water to form the double bond[12].

Causality Behind Experimental Choices

Similar to the Wittig route, this approach requires the synthesis of 6-acetyl-1H-indole as a key intermediate. The Grignard reaction with methylmagnesium bromide provides a tertiary alcohol. The subsequent dehydration is typically acid-catalyzed, with the choice of acid and reaction conditions being important to avoid potential side reactions or polymerization.

Experimental Protocol

Step 1: Synthesis of 6-Acetyl-1H-indole

  • (Refer to the protocol in Route 3)

Step 2: Grignard Reaction

  • In a flame-dried flask under an inert atmosphere, a solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF) is prepared or obtained commercially.

  • A solution of 6-acetyl-1H-indole in anhydrous THF is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

  • The reaction is stirred for a period, then warmed to room temperature to ensure complete reaction.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product, 1-(1H-indol-6-yl)ethan-1-ol, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Dehydration

  • The crude tertiary alcohol from the previous step is dissolved in a suitable solvent (e.g., toluene or benzene).

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.

  • The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the alkene product.

  • After completion, the reaction is cooled, neutralized with a weak base, and the product is extracted, dried, and purified by column chromatography.

Visualizing the Grignard Reaction and Dehydration

Grignard_Dehydration cluster_start Starting Materials cluster_reaction Grignard Reaction & Dehydration 6-Acetyl-1H-indole 6-Acetyl-1H-indole Grignard_Addition Grignard Addition 6-Acetyl-1H-indole->Grignard_Addition Methylmagnesium_bromide Methylmagnesium bromide Methylmagnesium_bromide->Grignard_Addition Tertiary_Alcohol Tertiary Alcohol Intermediate Grignard_Addition->Tertiary_Alcohol Dehydration Acid-Catalyzed Dehydration Tertiary_Alcohol->Dehydration Target_Molecule 1H-Indole, 6-(1-methylethenyl)- Dehydration->Target_Molecule

Caption: Grignard reaction followed by dehydration to yield the target molecule.

Quantitative Data Summary and Comparison

Parameter Fischer Indole Synthesis Suzuki-Miyaura Coupling Wittig Reaction Grignard Reaction & Dehydration
Overall Yield Moderate to GoodGood to ExcellentGoodModerate to Good
Number of Steps 2 (from 4-isopropylaniline)2 (from 6-bromo-1H-indole)2 (from 1H-indole)3 (from 1H-indole)
Key Reagents (4-Isopropenylphenyl)hydrazine, Acetone, Acid Catalyst6-Bromo-1H-indole, Isopropenylboronic acid ester, Pd Catalyst, Base6-Acetyl-1H-indole, Methyltriphenylphosphonium bromide, Strong Base6-Acetyl-1H-indole, Methylmagnesium bromide, Acid Catalyst
Reaction Conditions Often harsh (high temp, strong acid)Mild to moderateMildGrignard: Mild; Dehydration: Moderate
Atom Economy ModerateGoodModerateModerate
Purification Column chromatography or recrystallizationColumn chromatographyColumn chromatography (to remove phosphine oxide)Column chromatography
Scalability Can be challenging due to harsh conditionsGenerally goodGoodGood
Substrate Scope BroadVery broadBroad (for aldehydes/ketones)Broad (for carbonyls)
Cost of Reagents Generally low-cost starting materialsPd catalysts can be expensivePhosphonium salts and strong bases can be costlyGrignard reagents are relatively inexpensive

Conclusion and Expert Recommendations

The choice of the optimal synthetic route to 1H-Indole, 6-(1-methylethenyl)- will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and cost considerations.

  • For large-scale synthesis where cost is a primary driver , the Fischer Indole Synthesis may be an attractive option, provided a reliable source of 4-isopropenylaniline is available or can be efficiently synthesized. However, the potentially harsh reaction conditions may limit its applicability for more sensitive substrates.

  • The Suzuki-Miyaura Coupling stands out as a highly efficient and versatile method, particularly for its broad functional group tolerance and generally high yields. While the cost of palladium catalysts can be a factor, the reliability and predictability of this reaction make it a strong contender for both laboratory-scale synthesis and process development.

  • Both the Wittig Reaction and the Grignard Reaction followed by Dehydration offer reliable, albeit slightly longer, routes starting from a common intermediate, 6-acetyl-1H-indole. The Wittig reaction is a very direct method for olefination, but the separation of the triphenylphosphine oxide byproduct can sometimes be challenging. The Grignard approach is a classic and cost-effective method, though it involves an additional dehydration step.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • MDPI. (2019, September 28). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3531. [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2499. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Journal of Chemical and Pharmaceutical Research, 15(7), 1-8. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 19). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15, 5131. [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. Retrieved from [Link]

  • MDPI. (2010, March 30). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(4), 2329-2360. [Link]

  • The Royal Society of Chemistry. (n.d.). A palladium-catalyzed synthesis of cyclic alkenyl boronates from alkenyl chlorides. Retrieved from [Link]

  • ResearchGate. (2017, September 25). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

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Comparative

Head-to-Head Comparison of 1H-Indole, 6-(1-methylethenyl)- and Its Regioisomers: Reactivity, Synthesis, and Applications

The indole core is a privileged scaffold in drug discovery and natural product synthesis. The introduction of an isopropenyl (1-methylethenyl) group drastically alters the electronic landscape, steric hindrance, and reac...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole core is a privileged scaffold in drug discovery and natural product synthesis. The introduction of an isopropenyl (1-methylethenyl) group drastically alters the electronic landscape, steric hindrance, and reactivity profile of the molecule. This guide provides a comprehensive head-to-head comparison of 1H-Indole, 6-(1-methylethenyl)- (commonly known as 6-isopropenylindole) against its primary regioisomers: 2-, 3-, and 5-isopropenylindole.

By analyzing their distinct mechanistic behaviors, we can understand why specific regioisomers are selected for divergent applications—ranging from the synthesis of pentacyclic ambiguine alkaloids to the development of DNA-alkylating antitumor agents.

Structural and Electronic Divergence

The placement of the isopropenyl group dictates whether the alkene acts as an isolated styrene-like double bond, an enamine-like nucleophile, or a sterically constrained handle for metathesis.

  • 3-Isopropenylindole : The C3 position is the most nucleophilic site on the indole ring due to the delocalization of the nitrogen lone pair. An isopropenyl group at C3 forms an extended conjugated system that is highly activated for dearomative cycloadditions [1].

  • 6-Isopropenylindole : The C6 position is electronically distinct and lacks the direct enamine-like activation of C3. The 6-isopropenyl group behaves more like an isolated styrene derivative. This stability allows it to exist natively in secondary metabolites, such as 6-isopropenylindole-3-carboxylic acid, isolated from endophytic Colletotrichum fungi [2].

  • 2-Isopropenylindole : Positioned adjacent to the bulky NH group, the C2 isopropenyl moiety is sterically hindered. This constraint is strategically utilized in Ring-Closing Metathesis (RCM) to force the formation of challenging 8-membered rings [3].

  • 5-Isopropenylindole : The C5 position is critical in the synthesis of CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogues of duocarmycins, where the electron-rich nature of the substituted benzene ring supports DNA-alkylating pharmacophores [4].

Quantitative & Application Summary
RegioisomerPrimary ApplicationKey Synthetic RouteReactivity Profile
6-Isopropenylindole Antimicrobial agents, Natural productsPd-catalyzed cyclization of o-alkynylanilinesStable diene; participates in cross-coupling without dearomatization.
3-Isopropenylindole Ambiguine alkaloid synthesisGrignard addition + Acetone + DehydrationHighly reactive; readily undergoes dearomative (4+3) cycloadditions.
2-Isopropenylindole Apparicine intermediatesReductive amination & RCMSterically constrained; directs RCM to form medium-sized rings.
5-Isopropenylindole Duocarmycin / CC-1065 analoguesWittig olefination of 5-formylindolesElectron-rich; supports stability of cyclopropyl DNA-alkylating agents.

Mechanistic Insights: Causality in Reactivity

Why 3-Isopropenylindole Undergoes (4+3) Cycloadditions

When 3-isopropenylindole is exposed to an oxyallyl cation, it rapidly undergoes a dearomative (4+3) cycloaddition to form cyclohepta[b]indoles [1]. The causality: The nitrogen lone pair pushes electron density into the C3 position, making the exocyclic isopropenyl double bond highly nucleophilic. This allows the molecule to attack the electrophilic α-oxygen-stabilized oxyallyl cation, temporarily breaking the aromaticity of the pyrrole ring before cyclizing.

Why 6-Isopropenylindole Remains Intact

In contrast, 6-isopropenylindole does not undergo these dearomative cycloadditions under the same conditions. The causality: The C6 position is part of the benzenoid ring of the indole. Electron donation from the nitrogen lone pair primarily activates C3, leaving C6 relatively electron-neutral. Consequently, the 6-isopropenyl group requires harsh transition-metal catalysis (e.g., Palladium) to undergo functionalization, making it an excellent, stable handle for late-stage cross-coupling [5].

Visualizations of Divergent Reactivity

Regioisomer_Divergence Indole Isopropenylindole Core Scaffold Iso_3 3-Isopropenylindole Indole->Iso_3 Iso_6 6-Isopropenylindole (1H-Indole, 6-(1-methylethenyl)-) Indole->Iso_6 Iso_2 2-Isopropenylindole Indole->Iso_2 Iso_5 5-Isopropenylindole Indole->Iso_5 App_3 Dearomative (4+3) Cycloadditions Ambiguine Alkaloids Iso_3->App_3 App_6 Natural Product Extraction Antimicrobial Agents Iso_6->App_6 App_2 Ring-Closing Metathesis (RCM) Apparicine Intermediates Iso_2->App_2 App_5 DNA-Alkylating Agents Duocarmycin Analogues Iso_5->App_5

Figure 1: Divergent reactivity and downstream applications of isopropenylindole regioisomers.

Cycloaddition_Workflow Start 3-Isopropenylindole Product Cyclohepta[b]indole (Single Diastereomer) Start->Product (4+3) Cycloaddition Reagent Dimethoxy Silyl Enol Ether (Oxyallyl Cation Precursor) Intermediate α-Oxygen-Stabilized Oxyallyl Cation Reagent->Intermediate Activation Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Intermediate Intermediate->Product

Figure 2: Workflow for the dearomative (4+3) cycloaddition of 3-isopropenylindole.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 3-Isopropenylindole via Grignard Activation

This method utilizes a Grignard reagent to activate the C3 position selectively.

  • Deprotonation: Dissolve indole (1.0 equiv) in anhydrous THF at 0 °C. Slowly add Phenylmagnesium iodide (PhMgI, 1.1 equiv).

    • Causality: PhMgI acts strictly as a strong base, not a nucleophile. It deprotonates the N-H bond to generate an N-MgI indolyl intermediate, which resonates to form a highly reactive C3-carbanion equivalent.

  • Nucleophilic Attack: Add anhydrous acetone (1.5 equiv) dropwise. Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the indole spot and the appearance of a highly polar spot corresponding to the tertiary alcohol intermediate (3-(1-hydroxy-1-methylethyl)indole).

  • Dehydration: Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA) and reflux with a Dean-Stark trap for 4 hours.

    • Causality: The acid protonates the tertiary hydroxyl group, which leaves as water to form a tertiary carbocation. Subsequent deprotonation yields the conjugated alkene.

    • Validation Check: The IR spectrum must show the disappearance of the broad -OH stretch (~3300 cm⁻¹). ¹H NMR will confirm the product via the appearance of two terminal alkene protons at ~5.1 and 5.4 ppm.

Protocol B: Palladium-Catalyzed Synthesis of 6-Isopropenylindole

This protocol constructs the indole core with the isopropenyl group already installed at the C6 position, avoiding the poor regioselectivity of direct C6 functionalization [5].

  • Precursor Preparation: Begin with an o-alkynylanilide derivative bearing the 1-methylethenyl precursor moiety on the benzenoid ring.

  • Catalytic Cyclization: Dissolve the precursor in a CH₂Cl₂/HCl two-phase system. Add PdCl₂ (5 mol%) and tetrabutylammonium chloride (Bu₄NCl, 1.0 equiv). Stir at room temperature.

    • Causality: The Pd(II) species coordinates to the alkyne, activating it for intramolecular nucleophilic attack by the aniline nitrogen. Bu₄NCl acts as a phase-transfer catalyst and stabilizes the active palladium intermediates.

  • Hydrolysis & Dehydration: The cyclization is followed by in situ hydrolysis of the amide bond and dehydration to form the olefinic double bond at C6.

    • Validation Check: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass. ¹H NMR will show a distinct downfield shift for the C7 proton (due to its proximity to the newly formed indole nitrogen) and the presence of the isopropenyl methyl singlet at ~2.2 ppm.

References

  • Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters (2022).[Link]

  • Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Isolated from Tragia insuavis. Austin Journal of Pharmacology and Therapeutics (2017).[Link]

  • Targets in Heterocyclic Systems: Chemistry and Properties. Società Chimica Italiana (2013).[Link]

  • CBI analogues of the duocarmycins and CC-1065.
  • Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews (2011).[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 1H-Indole, 6-(1-methylethenyl)-

As drug development and chemical biology advance, researchers frequently encounter highly specific, bioactive secondary metabolites and synthetic intermediates. 1H-Indole, 6-(1-methylethenyl)- , commonly referred to as 6...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical biology advance, researchers frequently encounter highly specific, bioactive secondary metabolites and synthetic intermediates. 1H-Indole, 6-(1-methylethenyl)- , commonly referred to as 6-isopropenylindole , is one such compound. Often studied in the context of bioactive secondary metabolites isolated from endophytic fungi like Colletotrichum species[1][2], this compound presents unique handling challenges.

This guide provides drug development professionals and analytical chemists with a self-validating, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1H-Indole, 6-(1-methylethenyl)-.

Hazard Assessment & Mechanistic Causality

To establish a true culture of safety, laboratory operations must move beyond basic compliance and reflect prudent, mechanism-driven practices[3][4]. The safety protocols for 6-isopropenylindole are dictated by two distinct structural features:

  • The Indole Core: Indole derivatives are highly lipophilic. This lipophilicity acts as a permeation enhancer, allowing the molecule to rapidly cross the stratum corneum (the outer layer of skin)[5][6]. Systemic absorption can lead to acute dermal toxicity, while direct contact causes severe ocular and dermal irritation[7][8].

  • The 1-Methylethenyl (Isopropenyl) Group: The presence of a terminal alkene introduces chemical reactivity. Under prolonged exposure to air and ambient light, the isopropenyl group is susceptible to auto-oxidation, potentially forming trace peroxides. Furthermore, exposure to strong acids or radical initiators can trigger exothermic polymerization.

The Causality of Protection: Because of the dual threat of rapid dermal penetration and alkene reactivity, standard latex gloves and basic safety glasses are fundamentally insufficient. The protocols below are engineered to mitigate these specific physicochemical risks.

Personal Protective Equipment (PPE) Matrix

All quantitative and qualitative PPE requirements are summarized below to ensure rapid decision-making before initiating any workflow involving 1H-Indole, 6-(1-methylethenyl)-.

Protection TypeRecommended EquipmentMechanistic Justification
Hand/Skin Double-Gloving: Inner layer Nitrile (min 5 mil), Outer layer Butyl Rubber.Nitrile provides basic dexterity, but the lipophilic indole core can rapidly permeate thin nitrile. Butyl rubber offers superior resistance to the organic solvents (e.g., EtOAc, DCM) typically used to solubilize this compound.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 certified). Add a Face Shield if handling >1g.Indole derivatives are known to cause severe, potentially irreversible eye damage[8][9]. Unvented goggles prevent aerosolized dust or solvent splashes from reaching the ocular mucosa.
Body Flame-Resistant (FR) Lab Coat with fitted cuffs; closed-toe non-porous shoes.Prevents skin exposure and mitigates fire risks associated with the flammable organic solvents required for indole solubilization.
Respiratory Fume Hood / Biosafety Cabinet. (If weighing outside a hood is unavoidable, use an N95/P100 respirator).Prevents inhalation of fine particulates during weighing and captures volatile organic compounds (VOCs) during solubilization[10].

Operational Workflow: Safe Handling & Reaction Setup

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood is certified and operating at a face velocity of 80–120 feet per minute (fpm)[10].

  • Static Dissipation: Because 6-isopropenylindole may be handled as a dry powder, use an anti-static gun (e.g., Zerostat) on your spatulas and weigh boats. Reasoning: Static discharge can easily ignite fine organic dust or the vapors of adjacent solvents.

Phase 2: Weighing and Transfer
  • Tare and Seal: Place a static-free weigh boat on the analytical balance inside the fume hood.

  • Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the required mass of 1H-Indole, 6-(1-methylethenyl)-.

  • Secondary Containment: If the material must be moved to another lab station, place the sealed vial inside a secondary shatter-proof container (e.g., a Teflon-lined jar) before exiting the fume hood.

Phase 3: Solubilization
  • Solvent Selection: Dissolve the compound in a compatible solvent (e.g., DMSO, DMF, or Ethyl Acetate).

  • Avoid Incompatibilities: Never dissolve 6-isopropenylindole in concentrated aqueous acids or mix with strong oxidizers (e.g., peroxides, permanganates), as this will catalyze the rapid polymerization of the 1-methylethenyl group, potentially leading to a thermal runaway.

Spill Response & Disposal Plan

In the event of a containment breach, immediate and calculated action is required. Do not use water to clean up indole spills, as its lipophilicity makes aqueous decontamination ineffective.

Minor Spill Protocol (< 50 mg)
  • Isolate: Stop all nearby operations and ensure your PPE is intact.

  • Absorb/Cover: Cover the solid or liquid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use paper towels if the compound is dissolved in an oxidizing solvent.

  • Collect: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place it into a compatible hazardous waste container.

  • Decontaminate: Wipe the affected surface with a rag soaked in 70% Isopropanol or Ethanol to dissolve and remove residual lipophilic indole traces.

Chemical Disposal Plan
  • Segregation: Categorize solid waste as "Hazardous Organic Solid Waste."

  • Solvent Waste: If dissolved, route to "Non-Halogenated Organic Solvent Waste" (unless a halogenated solvent like DCM was used).

  • Labeling: Clearly label the waste container with "Contains Indole Derivatives - Toxic/Irritant" to alert Environmental Health and Safety (EHS) personnel[11].

Workflow & Logic Visualization

The following diagram maps the logical decision tree for handling and spill response, ensuring that operators can rapidly visualize the required safety pathways.

G Start 1H-Indole, 6-(1-methylethenyl)- Operational Initiation PPE Gowning & PPE Verification (Nitrile/Butyl, Goggles, FR Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood (>100 fpm) PPE->Hood Spill Containment Breach? Hood->Spill MinorSpill Minor Spill Protocol (Inert Absorbent, Isopropanol Wash) Spill->MinorSpill Yes (<50mg) MajorSpill Major Spill Protocol (Evacuate, Isolate, Call EHS) Spill->MajorSpill Yes (>50mg) Weighing Static-Free Weighing & Solubilization Spill->Weighing No Breach Disposal Waste Segregation (Organic Solid/Solvent Waste) MinorSpill->Disposal Reaction Execute Experiment (Inert Atmosphere Recommended) Weighing->Reaction Reaction->Disposal

Fig 1. Operational workflow and spill response logic for handling 1H-Indole, 6-(1-methylethenyl)-.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Indole Derivatives. PubChem Database. [Link]

  • Austin Publishing Group. Characterization of Secondary Metabolites from Endophytic Colletotrichum sp. Austin Journal of Microbiology. [Link]

  • American Chemical Society. The Safety “Use Case”: Co-Developing Chemical Information Management and Laboratory Safety Skills. ACS Publications. [Link]

Sources

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